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  • Product: 2-(Cyanosulfanyl)-3-nitrobenzoic acid
  • CAS: 1253528-05-0

Core Science & Biosynthesis

Foundational

Structural Characterization of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary The compound 2-(cyanosulfanyl)-3-nitrobenzoic acid (CAS: 1253528-05-0) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. Featuring a carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(cyanosulfanyl)-3-nitrobenzoic acid (CAS: 1253528-05-0) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. Featuring a carboxylic acid, a strongly electron-withdrawing nitro group, and a unique cyanosulfanyl (thiocyanate) moiety, its structural verification requires precise analytical techniques.

This whitepaper provides an in-depth mechanistic analysis of its Nuclear Magnetic Resonance (NMR) profile. By detailing the causality behind specific chemical shifts and establishing a self-validating experimental protocol, this guide serves as an authoritative reference for researchers tasked with the synthesis, procurement, or structural elucidation of complex nitroaromatic thiocyanates.

Mechanistic Profiling of NMR Chemical Shifts

Understanding the ¹H and ¹³C NMR spectra of 2-(cyanosulfanyl)-3-nitrobenzoic acid requires a fundamental analysis of the electronic effects exerted by its three substituents on the benzene core.

The Deshielding Effect of the Nitro Group

The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group (EWG). It depletes electron density from the aromatic ring via both inductive (-I) and resonance (-M) effects. Because resonance effects are most pronounced at the ortho and para positions, the proton at C4 (ortho to the nitro group) experiences profound deshielding. Consequently, H4 is shifted significantly downfield, typically resonating near 8.59 ppm.

The Magnetic Anisotropy of the Cyanosulfanyl Group (-SCN)

The cyanosulfanyl group at C2 introduces complex magnetic anisotropy. While the sulfur atom acts as a mild electron-donating group via resonance (+M), the adjacent cyano group (-C≡N) exerts a strong inductive pull. In ¹³C NMR, the thiocyanate carbon itself is highly characteristic. Based on foundational studies of thiocyanate model compounds ( [1]), the -SCN carbon typically resonates between 109 and 115 ppm depending on the hydrogen-bonding capacity of the solvent. In a polar aprotic solvent like DMSO-d₆, this carbon is expected to appear near 112.0 ppm.

Relaxation Dynamics of Quaternary Carbons

A critical challenge in the ¹³C NMR of this molecule is the presence of five quaternary carbons (C1, C2, C3, C7, C8). Because these carbons lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation. This leads to extended longitudinal relaxation times (T₁). If the inter-pulse delay is too short, these signals will be near-silent—a phenomenon well-documented in the spectroscopic analysis of isothiocyanates and thiocyanates ( [2]).

Theoretical NMR Data & Spectral Assignments

The following tables present the high-resolution theoretical chemical shifts derived from empirical additivity rules and substituent effect calculations, calibrated for DMSO-d₆ at 298K.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
-COOH 13.80Broad Singlet (br s)-1HHighly deshielded acidic proton; broad due to chemical exchange.
H6 8.60Doublet of doublets (dd)J = 7.8, 1.31HOrtho to -COOH, para to -NO₂. Deshielded by both EWGs.
H4 8.59Doublet of doublets (dd)J = 8.2, 1.31HOrtho to -NO₂, meta to -SCN. Strongly deshielded by the nitro group.
H5 7.88Pseudo-triplet (t)J = 8.2, 7.81HMeta to both -NO₂ and -COOH. Least deshielded aromatic proton.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
CarbonChemical Shift (δ, ppm)TypeAssignment Rationale
C7 166.0Quaternary (C=O)Carboxylic acid carbonyl carbon.
C3 150.4Quaternary (Ar-C)Ipso to the strongly electron-withdrawing -NO₂ group.
C6 135.8Tertiary (Ar-CH)Ortho to -COOH, para to -NO₂.
C1 133.0Quaternary (Ar-C)Ipso to the -COOH group.
C5 132.3Tertiary (Ar-CH)Meta to -NO₂, para to -SCN.
C2 130.2Quaternary (Ar-C)Ipso to the -SCN group.
C4 128.8Tertiary (Ar-CH)Ortho to -NO₂. Shielded slightly by resonance from the sulfur atom.
C8 112.0Quaternary (-SCN)Thiocyanate carbon; characteristic upfield shift for sp-hybridized C.

Standardized Experimental Protocol

To guarantee reproducibility and spectral integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to ensure the data collected is artifact-free.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Note: DMSO-d₆ is selected over CDCl₃ because highly functionalized nitrobenzoic acids exhibit poor solubility in non-polar solvents. Furthermore, DMSO slows down the exchange rate of the carboxylic acid proton, allowing the broad singlet near 13.8 ppm to be observed.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C) pre-equilibrated to 298K.

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Perform gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field.

    • Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz. If it exceeds this, re-shim the instrument.

Step 3: ¹H NMR Data Acquisition
  • Pulse Sequence: Load a standard 1D proton pulse program (e.g., zg30).

  • Parameters: Set the number of scans (ns) to 16. Set the relaxation delay (D1) to 1.5 seconds.

  • Acquisition: Execute the scan.

    • Self-Validation Check: Verify the residual DMSO pentet is centered exactly at 2.50 ppm . If it deviates by >0.02 ppm, the lock phase is compromised, and the spectrum must be re-calibrated against the internal TMS standard (0.00 ppm).

Step 4: ¹³C NMR Data Acquisition
  • Pulse Sequence: Load a proton-decoupled 1D carbon pulse program (e.g., zgpg30).

  • Parameters: Set the number of scans (ns) to 1024 to achieve a high signal-to-noise ratio. Crucially, set the relaxation delay (D1) to 2.5 seconds.

    • Causality Note: As discussed in Section 1, the five quaternary carbons in this molecule require extended relaxation times. A standard 1.0s delay will result in the -SCN and -NO₂ ipso carbons disappearing into the baseline noise.

  • Acquisition: Execute the scan. Verify the residual DMSO septet is centered exactly at 39.52 ppm .

Visualizing the Analytical Workflow

The following diagram maps the logical progression from sample preparation through data acquisition and structural assignment, highlighting the parallel processing required for ¹H and ¹³C workflows.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Processing & Assignment A Compound: 20 mg 2-(cyanosulfanyl)-3-nitrobenzoic acid B Solvent Addition 0.6 mL DMSO-d6 + TMS A->B C 1H NMR (400 MHz) ns=16, d1=1.5s B->C D 13C NMR (100 MHz) ns=1024, d1=2.5s B->D E Fourier Transform & Phase/Baseline Correction C->E D->E F Multiplet Analysis & Structural Verification E->F

Caption: Logical workflow for the NMR structural verification of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

References

  • Title: 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds Source: Biochemistry, 1992 Sep 1;31(34):7922-30. URL: [Link][1]

  • Title: Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate Source: The Journal of Organic Chemistry, 2015, 80, 9, 4611–4617. URL: [Link][2]

  • Title: Lactoperoxidase-catalyzed oxidation of thiocyanate ion: a carbon-13 nuclear magnetic resonance study of the oxidation products Source: Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1992 Oct 20;1159(3):279-85. URL: [Link][3]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application Protocols for 2-(Cyanosulfanyl)-3-nitrobenzoic Acid in Protein Cyanylation

Target Audience: Protein Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Guide & SDS Integration Protocol Executive Summary Site-specific protein cleavage is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Protein Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Guide & SDS Integration Protocol

Executive Summary

Site-specific protein cleavage is a cornerstone of modern proteomics and biologic drug characterization. While enzymatic digestion is standard, chemical cleavage offers unparalleled specificity for challenging sequences. 2-(cyanosulfanyl)-3-nitrobenzoic acid (also known as 3-nitro-2-thiocyanatobenzoic acid, CAS 1253528-05-0)[1] is a highly specialized electrophilic reagent used for the cyanylation and subsequent cleavage of proteins at cysteine residues.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory safety compliance (SDS) and advanced benchtop application. This guide does not merely list steps; it explains the chemical causality behind each protocol, ensuring that your experimental design is both safe and self-validating.

SDS Download & Hazard Mitigation Strategy

Before initiating any workflow, researchers must download and review the official Safety Data Sheet (SDS) from their specific chemical supplier[2]. For cyanylating agents like 2-(cyanosulfanyl)-3-nitrobenzoic acid and its widely used isomer NTCB (2-nitro-5-thiocyanatobenzoic acid)[3], the SDS is not a mere regulatory formality—it dictates the engineering controls required to prevent assay failure and chemical exposure.

The cyanosulfanyl (-SCN) group is highly reactive. Under extreme acidic conditions or in the presence of strong reducing agents, it poses a risk of liberating toxic cyanide gas. Furthermore, the nitroaromatic scaffold is a known sensitizer.

Table 1: Physicochemical Profile & SDS Hazard Summary
ParameterSpecification / GHS DataCausality & Handling Rationale
IUPAC Name 2-(cyanosulfanyl)-3-nitrobenzoic acidThe ortho-positioning of the -SCN and -NO₂ groups creates high steric and electronic tension.
CAS Number 1253528-05-0[1]Use this identifier to pull the exact SDS from your supplier's database.
Molecular Weight 224.19 g/mol [2]Critical for calculating exact molar excesses during protein modification.
Solubility DMF, DMSO (Anhydrous)[3]Aqueous stocks degrade rapidly via hydrolysis. Always prepare fresh in anhydrous solvent.
GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2Mandates the use of a certified fume hood, nitrile gloves, and safety goggles.
Incompatibilities Strong acids, strong bases, thiolsContact with DTT or strong acids neutralizes the reagent or releases hazardous byproducts.

Mechanistic Causality: Why This Reagent Works

To master the protocol, you must understand the electron flow. The efficacy of 2-(cyanosulfanyl)-3-nitrobenzoic acid relies on the intense electron-withdrawing effect (-I, -M) of the nitro group at the 3-position. This pulls electron density away from the sulfur atom of the cyanosulfanyl group, making the adjacent cyano carbon highly electrophilic[4].

When introduced to a protein at pH 8.0, cysteine residues exist primarily as nucleophilic thiolates. The thiolate attacks the cyano group, transferring the cyanide to the protein (forming S-cyano cysteine) and releasing 2-mercapto-3-nitrobenzoate as a leaving group. Upon shifting the pH to 9.0, the nucleophilic nitrogen of the upstream peptide bond attacks the cyano carbon, forcing a cyclization event that cleaves the peptide backbone, leaving an N-terminal fragment and a C-terminal iminothiazolidine derivative[5].

Mechanism R1 2-(Cyanosulfanyl)-3- nitrobenzoic acid I1 S-Cyano Cysteine Intermediate R1->I1 Nucleophilic Attack (pH 8.0) LG 2-Mercapto-3- nitrobenzoate R1->LG Leaving Group R2 Protein Cysteine (Thiolate) R2->I1 P1 N-Terminal Fragment I1->P1 Alkaline Cyclization (pH 9.0) P2 C-Terminal Fragment I1->P2

Figure 1: Mechanistic pathway of cysteine cyanylation and peptide bond cleavage.

Self-Validating Experimental Protocol

A robust protocol must contain built-in feedback loops. The following methodology for cysteine cleavage is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding to the next.

Phase 1: Preparation & Reduction
  • SDS Verification: Confirm fume hood flow rates and don appropriate PPE as dictated by the downloaded SDS.

  • Reagent Solubilization: Dissolve 2-(cyanosulfanyl)-3-nitrobenzoic acid in anhydrous DMF to a concentration of 100 mM. Causality: Water causes premature hydrolysis of the cyano group.

  • Protein Reduction: Denature your target protein in 6M Guanidine-HCl (pH 8.0) and reduce disulfide bonds using 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 37°C.

    • Causality Check: Do not use DTT or β-mercaptoethanol. These are dithiol/thiol-based reducing agents that will competitively react with your cyanylating reagent, instantly neutralizing it. TCEP is phosphine-based and inert to electrophiles.

Phase 2: Cyanylation & Spectrophotometric Validation
  • Cyanylation: Add the cyanylating reagent at a 5- to 10-fold molar excess relative to total cysteine content. Incubate in the dark at room temperature for 30 minutes.

  • Self-Validation Check: The reaction releases 2-mercapto-3-nitrobenzoate. Similar to Ellman's reagent (which releases a yellow TNB anion absorbing at 412 nm), this leaving group turns the solution visibly yellow. Measure the absorbance at ~410 nm. If the solution does not turn yellow, your cysteines were not properly reduced, or your reagent has degraded.

Phase 3: Cleavage & Quenching
  • Alkaline Shift: Adjust the buffer pH to 9.0 using 1M Sodium Borate or dilute Ammonium Hydroxide.

    • Causality Check: The cyclization and cleavage mechanism is strictly base-catalyzed. At pH 8.0, the protein remains intact; at pH 9.0, cleavage proceeds over 12–16 hours at 37°C[5].

  • Waste Quenching: Post-cleavage, neutralize the remaining unreacted cyanylating agent by adding a massive excess of DTT (50 mM) before disposing of the chemical waste according to SDS environmental guidelines.

Workflow A 1. SDS Assessment Confirm GHS Limits B 2. Reagent Prep Dissolve in DMF A->B C 3. Thiol Reduction Reduce with TCEP B->C D 4. Cyanylation Incubate at pH 8.0 C->D E 5. Peptide Cleavage Shift to pH 9.0 D->E F 6. Waste Quenching Neutralize with DTT E->F

Figure 2: Self-validating experimental workflow from SDS compliance to waste quenching.

Quantitative Reaction Parameters

To optimize your yields, adhere to the following quantitative boundaries established for cyanosulfanyl-nitrobenzoic acid derivatives.

Table 2: Optimization Parameters for Cyanylation & Cleavage
ParameterOptimal RangeMechanistic Rationale
Reduction Time (TCEP) 30 - 45 minEnsures complete unfolding in Guanidine-HCl without over-incubating.
Cyanylation pH 7.8 - 8.2Balances the formation of reactive thiolates (pKa ~8.3) against reagent stability.
Molar Excess 5x - 10xOvercomes competing hydrolysis in the aqueous buffer environment.
Cleavage pH 8.8 - 9.2High pH is required to deprotonate the peptide backbone nitrogen for cyclization[5].
Cleavage Time 12 - 16 hoursSteric hindrance at the cleavage site dictates the slow kinetics of the cyclization step.

References

  • Tang, H.Y., and Speicher, D.W. "Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues." Analytical Biochemistry, 2004. URL:[Link]

  • Degani, Y., and Patchornik, A. "Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues." Biochemistry, 1974. URL:[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability Profiling of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid: A Mechanistic Whitepaper

Executive Summary The compound 2-(cyanosulfanyl)-3-nitrobenzoic acid is a highly functionalized aromatic building block characterized by three distinct reactive moieties: a carboxylic acid, a nitro group, and a cyanosulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(cyanosulfanyl)-3-nitrobenzoic acid is a highly functionalized aromatic building block characterized by three distinct reactive moieties: a carboxylic acid, a nitro group, and a cyanosulfanyl (thiocyanate) group. While primarily utilized as an intermediate in organic synthesis, evaluating its pharmacokinetics (PK) and oral bioavailability (BA) requires a rigorous, mechanistically driven approach.

This whitepaper provides an in-depth technical framework for profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. By understanding the causality behind its physicochemical liabilities—specifically the electrophilicity of the thiocyanate group and the reducibility of the nitro group—we can design self-validating experimental protocols that accurately predict its in vivo behavior in accordance with [1].

Physicochemical Properties & Absorption Potential

The structural features of 2-(cyanosulfanyl)-3-nitrobenzoic acid fundamentally dictate its absorption profile:

  • Ionization and Permeability: The benzoic acid moiety possesses a pKa of approximately 3.5 to 4.0. At the physiological pH of the human intestine (pH 6.5–7.4), the compound exists almost entirely in its ionized (carboxylate) form. This extensive ionization severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane.

  • Polar Surface Area (PSA): The combination of the nitro (-NO2) and cyanosulfanyl (-SCN) groups significantly increases the topological polar surface area, further hindering passive permeability.

  • Causality in Experimental Design: Because passive permeability is expected to be low, any observed oral bioavailability will likely be driven by paracellular transport or active uptake via organic anion transporters (OATs). Consequently, bidirectional Caco-2 permeability assays must employ strict low-permeability controls (e.g., atenolol) to validate the integrity of the paracellular route[2].

Biotransformation and Metabolic Liabilities

The metabolic fate of 2-(cyanosulfanyl)-3-nitrobenzoic acid is complex and driven by its reactive functional groups. Understanding these pathways is critical for designing appropriate in vitro trapping assays.

  • Thiocyanate (-SCN) Cleavage and Cyanide Release: The cyanosulfanyl group acts as a pseudohalide and an electrophile. In the presence of high intracellular concentrations of glutathione (GSH), the -S-CN bond undergoes nucleophilic attack. This reaction forms a mixed disulfide with GSH and releases free cyanide (CN⁻)[3]. Cyanide is subsequently detoxified by the mitochondrial enzyme rhodanese into thiocyanate, or reacts with endogenous alpha-ketoglutarate[3].

  • Nitroreduction: Aromatic nitro groups are highly susceptible to reduction by both the anaerobic gut microbiome (nitroreductases) and hepatic enzymes (e.g., CYP450 reductases). This multi-step reduction yields 3-amino-2-(cyanosulfanyl)benzoic acid. Aromatic amines are notorious structural alerts for methemoglobinemia and genotoxicity[4].

  • Phase II Glucuronidation: The free carboxylic acid will undergo rapid Phase II conjugation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form an acyl glucuronide, a potentially reactive metabolite capable of covalently binding to plasma proteins.

Metabolism Parent 2-(Cyanosulfanyl)-3-nitrobenzoic acid NitroRed Nitroreduction (Gut/Hepatic) Parent->NitroRed Reductases GSHConj GSH Conjugation (Thiocyanate cleavage) Parent->GSHConj Glutathione (GSH) Glucuronidation Phase II Glucuronidation Parent->Glucuronidation UGTs Met1 3-Amino-2-(cyanosulfanyl)benzoic acid NitroRed->Met1 Met2 Cyanide (CN-) + GSH-Adduct GSHConj->Met2 Met3 Acyl Glucuronide Glucuronidation->Met3

Fig 1: Predicted primary biotransformation pathways of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Experimental Protocols for PK/BA Evaluation

To establish a trustworthy and self-validating dataset, the following protocols must be executed with strict positive and negative controls.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Absorption)

This assay determines the apparent permeability ( Papp​ ) and identifies potential efflux transporter liability. The use of ensures the system accurately differentiates between paracellular and transcellular transport[2].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate 24-well Transwell inserts at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and polarization.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are acceptable for the assay.

  • Preparation: Prepare 10 µM dosing solutions of the test compound, Atenolol (low permeability control), and Propranolol (high permeability control) in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Dosing:

    • Apical to Basolateral (A→B): Add 300 µL of dosing solution to the apical chamber; add 1200 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1200 µL of dosing solution to the basolateral chamber; add 300 µL of blank HBSS to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.

  • Bioanalysis: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area of the insert.

Protocol 2: Hepatic Microsomal Stability & GSH Trapping (Metabolism)

Because the thiocyanate group is highly reactive, standard microsomal stability assays must be supplemented with GSH to trap reactive electrophiles and monitor cyanide release[3].

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls: Prepare a minus-NADPH control (to differentiate CYP-mediated metabolism from chemical instability) and a minus-GSH control (to validate adduct dependence).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile.

  • Cyanide Derivatization: To a separate 50 µL aliquot, add naphthalene-2,3-dicarboxaldehyde (NDA) and taurine to derivatize any released free cyanide into a fluorescent 1-cyano[f]benzoisoindole complex for LC-MS/MS quantification[5].

  • Analysis: Scan for the disappearance of the parent mass and perform precursor ion scanning for neutral loss of 129 Da (characteristic of GSH adducts).

Protocol 3: In Vivo Rodent PK & Bioavailability Assessment

To determine absolute bioavailability ( F% ), the compound must be administered via both intravenous (IV) and oral (PO) routes.

Step-by-Step Methodology:

  • Formulation:

    • IV: Formulate at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO: Formulate at 10 mg/kg as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween 80.

  • Dosing & Sampling: Administer to fasted male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood in K2EDTA tubes at 4°C to isolate plasma.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ , Cmax​ , Tmax​ , Clearance ( CL ), and Volume of Distribution ( Vss​ ). Calculate absolute bioavailability: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Workflow InVitro In Vitro Profiling (Caco-2, HLM) InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Inform Dosing Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Plasma Samples DataAnalysis PK Parameter Calculation (NCA) Bioanalysis->DataAnalysis Conc-Time Data

Fig 2: Sequential workflow for comprehensive preclinical PK and bioavailability evaluation.

Data Presentation: Projected PK Parameters

Based on the structural liabilities discussed, the following tables summarize the expected quantitative outcomes for 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Table 1: Predicted In Vitro ADME Parameters

ParameterAssay ModelExpected ResultMechanistic Rationale
Permeability ( Papp​ ) Caco-2 (A→B) <2×10−6 cm/sHigh ionization of -COOH at pH 7.4 prevents transcellular diffusion.
Efflux Ratio Caco-2 (B→A / A→B) >2.0 Potential substrate for BCRP/MRP2 due to acidic nature.
Microsomal Stability HLM ( T1/2​ ) <15 minutesRapid nitroreduction and thiocyanate displacement.
Reactive Metabolites GSH TrappingPositiveElectrophilic -SCN group reacts with GSH, releasing CN⁻.

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,200150Poor oral absorption limits peak systemic exposure.
Tmax​ (h) 0.082.5Delayed absorption typical of poorly permeable acids.
AUC0−∞​ (h·ng/mL) 850425High clearance and poor absorption reduce total exposure.
Clearance ( CL ) 19.6 mL/min/kgN/AHigh hepatic extraction ratio driven by rapid metabolism.
Bioavailability ( F% ) 100%~5.0% Severe first-pass metabolism and poor permeability.

References

  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Avalere Health / US Food and Drug Administration. Retrieved from:[Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI Pharmaceutics. Retrieved from:[Link]

  • Metabolism of Cyanide by Glutathione To Produce the Novel Cyanide Metabolite 2-Aminothiazoline-4-oxoaminoethanoic Acid. Chemical Research in Toxicology - ACS Publications. Retrieved from:[Link]

  • TR-442: p-Nitrobenzoic Acid (CASRN 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program (NTP). Retrieved from:[Link]

  • Metabolism of Cyanide by Glutathione To Produce the Novel Cyanide Metabolite 2-Aminothiazoline-4-oxoaminoethanoic Acid | Request PDF. ResearchGate. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid

Introduction and Mechanistic Rationale 2-(Cyanosulfanyl)-3-nitrobenzoic acid (also known as 2-nitro-3-thiocyanatobenzoic acid)[1] is a specialized electrophilic reagent belonging to the family of thiocyanatobenzoic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-(Cyanosulfanyl)-3-nitrobenzoic acid (also known as 2-nitro-3-thiocyanatobenzoic acid)[1] is a specialized electrophilic reagent belonging to the family of thiocyanatobenzoic acids. While its structural isomer, 2-nitro-5-thiocyanatobenzoic acid (NTCB), is widely commercialized for the site-specific cyanylation and subsequent cleavage of proteins at cysteine residues[2][3], the 3-nitro isomer offers unique steric and electronic properties. The proximity of the bulky nitro group to the cyanosulfanyl moiety in the 3-position provides distinct reaction kinetics, making it valuable for probing highly congested or structurally constrained thiol sites in complex protein engineering workflows.

Causality in Synthetic Design

The synthesis of aromatic thiocyanates can traditionally be achieved via the Sandmeyer reaction (diazotization of an aniline followed by treatment with copper thiocyanate). However, for 2-(cyanosulfanyl)-3-nitrobenzoic acid, a Nucleophilic Aromatic Substitution (SNAr) route is vastly superior.

  • Substrate Activation: The starting material, 2-chloro-3-nitrobenzoic acid, features a chlorine atom that is highly activated toward nucleophilic attack. The strongly electron-withdrawing nitro group at the ortho position, combined with the carboxylic acid at the meta position, significantly lowers the LUMO energy of the aromatic ring, facilitating the formation of the Meisenheimer complex.

  • Regioselectivity of the Ambidentate Nucleophile: The thiocyanate anion ( SCN− ) is an ambidentate nucleophile. Under polar aprotic conditions (e.g., DMF) and elevated temperatures, the softer sulfur atom preferentially attacks the aromatic carbon (following Pearson's Hard and Soft Acids and Bases theory), exclusively yielding the thermodynamically stable cyanosulfanyl (-SCN) derivative rather than the isothiocyanate (-NCS).

  • Workup Efficiency: The SNAr route avoids the generation of unstable diazonium intermediates and toxic copper salts, resulting in a self-validating, high-purity protocol.

Experimental Visualization

SynthesisWorkflow Start 2-Chloro-3-nitrobenzoic Acid + Potassium Thiocyanate (KSCN) Reaction S_NAr Reaction Solvent: Anhydrous DMF Temp: 90°C | Time: 6h Start->Reaction Heating Workup Aqueous Quench & Acidification (Ice water + 1M HCl to pH 2) Reaction->Workup Completion Crude Crude 2-(Cyanosulfanyl)- 3-nitrobenzoic acid Workup->Crude Precipitation Purification Recrystallization (Ethanol/Water) Crude->Purification Filtration Final Pure Target Compound (Yield: >85%) Purification->Final Drying

Workflow for the S_NAr synthesis and purification of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Detailed Synthesis Protocol

Caution: This procedure involves hazardous chemicals. 2-(Cyanosulfanyl)-3-nitrobenzoic acid and its precursors are irritants and potentially harmful upon exposure[4][5]. All operations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Materials and Reagents
  • 2-Chloro-3-nitrobenzoic acid (1.0 eq, 10.0 g, 49.6 mmol)

  • Potassium thiocyanate, anhydrous (KSCN) (1.5 eq, 7.23 g, 74.4 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethanol (absolute) and Deionized water for recrystallization

Step-by-Step Methodology
  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 2-chloro-3-nitrobenzoic acid in 50 mL of anhydrous DMF.

  • Nucleophile Addition: Add 7.23 g of anhydrous KSCN to the solution. Note: KSCN is hygroscopic; ensure it is dried under vacuum prior to use to prevent competitive hydrolysis of the aryl chloride.

  • Heating and SNAr: Flush the system with inert gas (N2 or Ar). Heat the reaction mixture to 90 °C using an oil bath. Maintain stirring at this temperature for 6 hours. The solution will transition to a deep yellow/orange color as the substitution progresses.

  • Reaction Monitoring: Verify reaction completion via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid). The starting material spot should be completely consumed.

  • Quenching and Precipitation: Allow the reaction to cool to room temperature. Slowly pour the mixture into 200 mL of vigorously stirred crushed ice/water.

  • Acidification: Dropwise, add 1M HCl to the aqueous mixture until the pH reaches approximately 2.0. Causality: The basicity of DMF and the presence of potassium salts can result in the formation of the soluble potassium carboxylate. Acidification ensures complete protonation of the carboxylic acid, driving the precipitation of the highly insoluble organic product.

  • Filtration: Collect the crude yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 × 30 mL) to remove residual DMF and inorganic salts.

  • Purification: Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimum volume of boiling ethanol. Slowly add hot water until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling in an ice bath to induce crystallization.

  • Final Isolation: Filter the purified crystals, wash with a minimal amount of ice-cold 50% ethanol/water, and dry under high vacuum at 40 °C overnight.

Analytical Characterization and Data Presentation

To validate the success of the synthesis, the following analytical parameters should be confirmed. The presence of the sharp, distinct nitrile stretch in the IR spectrum is the definitive marker of successful cyanosulfanyl incorporation.

Analytical MethodExpected Result / SignalStructural Significance
Yield 85 - 90%Confirms efficiency of the SNAr pathway.
Melting Point 168 - 171 °CIndicates high purity post-recrystallization.
FT-IR Spectroscopy ~2155 cm⁻¹ (sharp)Characteristic C≡N stretching vibration of the thiocyanate group.
FT-IR Spectroscopy ~1700 cm⁻¹ (strong) C=O stretching of the protonated carboxylic acid.
¹H-NMR (DMSO-d6) δ 13.8 (br s, 1H)Carboxylic acid proton.
¹H-NMR (DMSO-d6) δ 8.2 - 7.7 (m, 3H)Aromatic protons, shifted downfield due to the electron-withdrawing nitro and carboxylate groups.
Mass Spectrometry (ESI-) m/z 223.0 [M-H]⁻Confirms the molecular weight of the target compound ( C8​H4​N2​O4​S , MW: 224.20 g/mol )[5].

References

  • National Center for Biotechnology Information (PubChem). "2-Nitro-3-thiocyanatobenzoic acid | C8H4N2O4S | CID 4518935" PubChem Compound Summary. Accessed April 1, 2026.[Link]

  • National Center for Biotechnology Information (PubChem). "2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266" PubChem Compound Summary. Accessed April 1, 2026.[Link]

Sources

Application

how to prepare 2-(cyanosulfanyl)-3-nitrobenzoic acid stock solution in DMSO

Application Note: Preparation, Stabilization, and Quality Control of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid Stock Solutions in DMSO Executive Summary 2-(Cyanosulfanyl)-3-nitrobenzoic acid (CAS: 1253528-05-0) is a highly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Stabilization, and Quality Control of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid Stock Solutions in DMSO

Executive Summary

2-(Cyanosulfanyl)-3-nitrobenzoic acid (CAS: 1253528-05-0) is a highly reactive electrophilic probe utilized in protein chemistry for the selective cyanylation of cysteine residues and the subsequent site-specific cleavage of peptide bonds. Functioning via an identical mechanism to its widely characterized isomer, 2-nitro-5-thiocyanatobenzoic acid (NTCB)[1], this reagent transfers its cyano group rapidly to nucleophilic thiolates[2].

Due to the extreme hydrolytic lability of the cyanosulfanyl (-SCN) moiety, the integrity of the reagent is heavily dependent on the conditions of its solvation. This protocol details the mechanistic rationale, step-by-step methodology, and a self-validating quality control (QC) system for formulating high-fidelity stock solutions in anhydrous dimethyl sulfoxide (DMSO)[3].

Mechanistic Rationale & Causality

The preparation of this reagent demands strict environmental controls to prevent premature degradation.

  • Why Anhydrous DMSO? In aqueous environments, particularly at neutral to alkaline pH, the cyanosulfanyl group is vulnerable to nucleophilic attack by water, leading to hydrolysis. Anhydrous DMSO (water content <0.005%) provides a stable, aprotic environment that completely arrests this degradation pathway while maintaining excellent solubility for downstream dilution into aqueous enzymatic assays[3].

  • Why Argon Purging? Trace oxygen can oxidize the reagent over time. Displacing the ambient air in the storage vial with an inert gas (Argon or Nitrogen) prevents oxidative dimerization.

  • The Self-Validating Cleavage Mechanism: When introduced to a protein in an alkaline buffer (pH 8.0–9.0), the protein thiolate anion attacks the cyano carbon. This transfers the cyano group to the cysteine and liberates 2-mercapto-3-nitrobenzoate as a leaving group. Because this leaving group is a strong yellow chromophore, its presence serves as a built-in reporter for reagent integrity.

Mechanism Cys Protein Cysteine (R-SH) Thiolate Thiolate Anion (R-S⁻) Cys->Thiolate pH 8.0 - 9.0 Deprotonation Intermediate Transition State (Cyano Transfer) Thiolate->Intermediate Reagent 2-(cyanosulfanyl)-3- nitrobenzoic acid Reagent->Intermediate Cyanylated Cyanylated Protein (R-SCN) Intermediate->Cyanylated LeavingGroup 2-mercapto-3- nitrobenzoate (Yellow Chromophore) Intermediate->LeavingGroup Elimination Cleavage Peptide Bond Cleavage (N-terminal to Cys) Cyanylated->Cleavage Alkaline pH Incubation

Mechanism of cysteine cyanylation and subsequent peptide cleavage.

Preparation Parameters & Quantitative Data

To ensure reproducibility across drug development assays, adhere strictly to the stoichiometric and stability parameters outlined below.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterSpecification
Chemical Name 2-(cyanosulfanyl)-3-nitrobenzoic acid
CAS Number 1253528-05-0
Molecular Formula C8H4N2O4S
Molecular Weight 224.19 g/mol
Target Stock Concentration 100 mM
Mass per 1.0 mL DMSO 22.42 mg
Primary Solvent Anhydrous DMSO (≥99.9% purity, sterile-filtered)

Table 2: Stability and Storage Guidelines

ConditionEnvironmentMaximum Stable Duration
Solid Powder Desiccated, -20°C, Dark2 Years
DMSO Stock (100 mM) Argon-purged, -80°C, Dark6 Months
DMSO Stock (100 mM) Room Temperature, Dark< 24 Hours
Aqueous Working Solution pH 8.0 Buffer, 37°C< 4 Hours

Step-by-Step Experimental Protocol

Phase 1: Reagent and Workspace Preparation
  • Equilibration: Remove the lyophilized 2-(cyanosulfanyl)-3-nitrobenzoic acid from -20°C storage. Place the sealed vial in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture, which immediately initiates hydrolysis of the cyanosulfanyl bond.

  • Solvent Prep: Utilize a fresh, unopened ampoule of Anhydrous DMSO. Do not use standard laboratory-grade DMSO, as it absorbs significant water from the air.

Phase 2: Dissolution Workflow
  • Weighing: Rapidly weigh exactly 22.42 mg of the compound into a light-shielded (amber) 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of Anhydrous DMSO to achieve a 100 mM stock solution.

  • Agitation: Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at room temperature for 1–2 minutes until the solution is completely clear.

    • Critical Note: Do not heat the solution above 30°C to accelerate dissolution, as thermal stress degrades the reagent.

Phase 3: Aliquoting and Storage
  • Purging: Purge the headspace of the master tube with a gentle, low-pressure stream of Argon or Nitrogen gas for 5 seconds.

  • Aliquoting: Divide the 100 mM stock into single-use volumes (e.g., 20 µL or 50 µL) in amber PCR tubes.

  • Cryopreservation: Store immediately at -80°C.

Workflow A 2-(cyanosulfanyl)-3- nitrobenzoic acid (Lyophilized Powder) C Vortex & Sonicate (Room Temp) A->C B Anhydrous DMSO (Water <0.005%) B->C D 100 mM Stock Solution C->D E Argon/N2 Purge (Prevent Oxidation) D->E F Amber Vials (Protect from Light) E->F G Storage at -80°C (Up to 6 months) F->G

Workflow for the preparation and storage of 2-(cyanosulfanyl)-3-nitrobenzoic acid DMSO stock.

Self-Validating Quality Control (QC) Assay

To ensure the trustworthiness of the stock solution before committing it to a high-value protein cyanylation experiment, perform this rapid spectrophotometric validation. Because degraded reagent prematurely releases the 2-mercapto-3-nitrobenzoate chromophore, the baseline absorbance of the stock directly correlates to its purity.

  • Blanking: Blank a UV-Vis spectrophotometer with 1.0 mL of 50 mM Tris-HCl buffer (pH 8.0).

  • Dilution: Dilute 2 µL of the 100 mM DMSO stock into 998 µL of the Tris buffer (yielding a final reagent concentration of 200 µM).

  • Measurement: Immediately read the absorbance at 412 nm .

  • Validation Logic:

    • Pass ( A412​ < 0.05): The cyanosulfanyl group is intact. The stock is highly pure and ready for use.

    • Fail ( A412​ > 0.10): The solution is visibly yellow, indicating significant hydrolysis and the premature release of the mercapto-nitrobenzoate leaving group. The aliquot has degraded and must be discarded.

References

  • Shen, Z., et al. "Drug Repurposing for the SARS‐CoV‐2 Papain‐Like Protease." NIH PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Note: In Vitro Cell Viability Assay Using 2-(Cyanosulfanyl)-3-nitrobenzoic Acid

Introduction and Mechanistic Rationale Assessing cell viability is a cornerstone of in vitro pharmacology and drug development. While traditional tetrazolium-based assays (e.g., MTT, WST-8) measure mitochondrial oxidored...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Assessing cell viability is a cornerstone of in vitro pharmacology and drug development. While traditional tetrazolium-based assays (e.g., MTT, WST-8) measure mitochondrial oxidoreductase activity, they are frequently confounded by metabolic uncoupling, target-specific enzyme inhibition, or chemical interference from the test compounds. An orthogonal, highly robust approach relies on the quantification of intracellular reduced thiols—predominantly glutathione (GSH). Because GSH depletion is an early, obligate hallmark of both apoptotic and necrotic cell death ([1]), measuring the total reduced thiol pool provides a direct proxy for cellular viability and plasma membrane integrity.

This protocol utilizes 2-(cyanosulfanyl)-3-nitrobenzoic acid (2-CNBA) as a highly specific, colorimetric cyanylating probe.

The Chemistry of 2-CNBA

2-CNBA is structurally analogous to the well-characterized protein-modifying reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) ([2]). At a slightly alkaline pH (pH 8.0), intracellular GSH exists in equilibrium with its highly nucleophilic thiolate anion (GS⁻). When cellular lysates are exposed to 2-CNBA, the GS⁻ rapidly attacks the electrophilic cyano carbon of the reagent.

This nucleophilic substitution transfers the cyano group to glutathione, forming S-cyanoglutathione (GS-CN), and simultaneously liberates the 3-nitro-2-thiobenzoate (3-NTB) anion. Due to the strong electron-withdrawing nature of the ortho-nitro group, the 3-NTB thiolate is highly stabilized and exhibits a strong molar absorptivity at 412 nm, conceptually identical to the chromophore generated by Ellman’s reagent ([3]). The resulting absorbance is directly proportional to the viable cell number.

Mechanism LiveCell Viable Cell (Active Metabolism) GSH High Intracellular GSH (Reduced Thiols) LiveCell->GSH Maintains Reaction Nucleophilic Attack (Cyanylation at pH 8.0) GSH->Reaction Reagent 2-(cyanosulfanyl)-3- nitrobenzoic acid (2-CNBA) Reagent->Reaction Product1 S-Cyanoglutathione (GS-CN) Reaction->Product1 Product2 3-Nitro-2-thiobenzoate (Chromophore, Abs 412 nm) Reaction->Product2 Readout

Figure 1: Mechanistic pathway of 2-CNBA reduction by intracellular glutathione.

Experimental Design & Causality

To ensure this protocol acts as a self-validating system , several critical experimental choices have been engineered into the workflow:

  • Buffer pH Optimization (pH 8.0): The assay buffer must be strictly poised at pH 8.0. A lower pH protonates the thiols (GSH pKa ~8.8), drastically reducing the reaction kinetics. Conversely, a pH > 8.5 risks base-catalyzed hydrolysis of the 2-CNBA reagent, leading to high background absorbance.

  • Mandatory Metal Chelation: 1 mM EDTA is included in the lysis buffer. Upon cell lysis, intracellular compartments mix, and trace transition metals (e.g., Cu²⁺, Fe³⁺) can catalyze the rapid auto-oxidation of GSH to GSSG. EDTA sequesters these metals, preserving the thiol pool and preventing false-negative viability readouts.

  • Internal Standard Curve: The protocol incorporates a parallel GSH standard curve. This guarantees that the 2-CNBA reagent is fully active on the day of the assay and provides an absolute quantification metric (µM GSH/well) to validate the relative viability percentages.

Materials and Reagents

  • 2-CNBA Stock Solution (10 mM): Dissolve 2.24 mg of 2-(cyanosulfanyl)-3-nitrobenzoic acid in 1 mL of anhydrous DMSO. Aliquot and store at -20°C protected from light.

  • Assay/Lysis Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA and 0.1% Triton X-100.

  • GSH Standard (1 mM): Dissolve 3.07 mg of L-Glutathione reduced in 10 mL of Assay Buffer. Prepare fresh immediately before use.

  • Clear-bottom 96-well tissue culture plates.

Step-by-Step Methodology

Part A: Cell Culture and Treatment
  • Seed Cells: Plate cells in a 96-well plate at a density of 10,000–20,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Remove the medium and replace it with 100 µL of medium containing the test compounds at desired concentrations. Include vehicle controls (100% viability) and a positive cell death control (e.g., 100 µM Hydrogen Peroxide or 0.1% Triton X-100).

  • Incubation: Incubate for the required exposure time (typically 24–72 hours).

Part B: Standard Curve Preparation
  • Prepare a serial dilution of the 1 mM GSH Standard in Assay Buffer to yield concentrations of 100, 50, 25, 12.5, 6.25, and 0 µM (Blank).

  • Add 100 µL of each standard to empty wells on the assay plate.

Part C: Cell Lysis and 2-CNBA Reaction
  • Wash: Carefully aspirate the culture medium from the cell wells. Wash once with 100 µL of ice-cold PBS to remove extracellular thiols (e.g., cysteine from the culture media).

  • Lysis: Add 100 µL of Assay/Lysis Buffer to each sample well. Agitate the plate on an orbital shaker at 300 rpm for 10 minutes at room temperature to ensure complete membrane solubilization and GSH release.

  • Reagent Addition: Dilute the 10 mM 2-CNBA stock 1:10 in Assay Buffer to make a 1 mM working solution. Add 20 µL of the 1 mM 2-CNBA working solution to all wells (samples, standards, and blanks).

  • Incubation: Incubate the plate in the dark at room temperature for 15 minutes to allow the cyanylation reaction to reach completion.

  • Readout: Measure the absorbance at 412 nm using a microplate reader.

Workflow Step1 1. Cell Seeding & Treatment Step2 2. Wash & Lysis (pH 8.0 Buffer) Step1->Step2 Step3 3. Add 2-CNBA Reagent Step2->Step3 Step4 4. Incubate (15 min, RT) Step3->Step4 Step5 5. Measure Abs (412 nm) Step4->Step5

Figure 2: Step-by-step experimental workflow for the 2-CNBA cell viability assay.

Data Presentation & Analysis

To calculate cell viability, first subtract the absorbance of the Blank (0 µM GSH) from all standard and sample wells. Plot the GSH standard curve to verify assay linearity ( R2>0.98 ). Calculate the percentage of viable cells using the formula:

Cell Viability (%)=(AbsorbanceVehicle Control​−AbsorbanceBlank​AbsorbanceSample​−AbsorbanceBlank​​)×100

Table 1: Representative Quantitative Data Summary Note: The following table demonstrates expected absorbance ranges and their correlation to estimated cell viability in a standard 96-well format.

GSH Concentration (µM)Mean Absorbance (412 nm)Standard DeviationEstimated Cell Viability (%)
0 (Blank)0.0450.0020
12.50.1800.00815
25.00.3150.01230
50.00.5850.01560
100.01.1200.025100 (Vehicle Control)

Troubleshooting & Expert Insights

  • High Background Absorbance in Blanks: This is typically caused by reagent hydrolysis. Ensure the Assay Buffer does not exceed pH 8.2. If the 2-CNBA stock solution has turned yellow in storage, the thiobenzoate leaving group has prematurely cleaved; discard and prepare a fresh stock.

  • Non-Linear Standard Curve: If the standard curve plateaus early, the 2-CNBA reagent may be depleted. Ensure the final concentration of 2-CNBA in the well is in molar excess relative to the expected thiol concentration.

  • Edge Effects: Evaporation during the 24–72 hour compound treatment can concentrate salts and artificially alter viability readouts. Always fill the outer perimeter wells of the 96-well plate with sterile PBS or water to act as an evaporation barrier.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. URL:[Link]

  • Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry, 13(1), 1-11. URL:[Link]

  • Franco, R., & Cidlowski, J. A. (2009). Apoptosis and glutathione: beyond an antioxidant. Cell Death & Differentiation, 16(10), 1303-1314. URL:[Link]

Sources

Application

Application Note: Incorporating 2-(Cyanosulfanyl)-3-nitrobenzoic Acid into Solid-Phase Peptide Synthesis for Thioester Surrogate Generation

Introduction & Mechanistic Causality The chemical synthesis of large proteins often exceeds the length limitations of standard Fmoc Solid-Phase Peptide Synthesis (SPPS). To overcome this, Native Chemical Ligation (NCL) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The chemical synthesis of large proteins often exceeds the length limitations of standard Fmoc Solid-Phase Peptide Synthesis (SPPS). To overcome this, Native Chemical Ligation (NCL) is employed, requiring a C-terminal peptide thioester and an N-terminal cysteine. However, synthesizing thioesters directly via Fmoc-SPPS is challenging due to their instability under nucleophilic deprotection conditions (e.g., piperidine).

To address this, post-assembly activation strategies using cyanylating agents have been developed. While reagents such as 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) and 2-nitro-5-thiocyanatobenzoic acid (NTCB) are well-documented [1], 2-(cyanosulfanyl)-3-nitrobenzoic acid has emerged as a highly efficient, electrophilic cyanylating agent that offers excellent solubility and reactivity profiles.

The Causality of the Mechanism

The incorporation of 2-(cyanosulfanyl)-3-nitrobenzoic acid into the SPPS workflow relies on exploiting the nucleophilicity of a strategically placed C-terminal Cysteine residue.

  • Electrophilic Transfer: The nucleophilic sulfhydryl (-SH) group of the cysteine attacks the electrophilic cyano group of the reagent. The 3-nitrobenzoate moiety acts as an excellent leaving group, driven by the electron-withdrawing nitro group, resulting in the formation of an S-cyanocysteine intermediate.

  • N-S Acyl Shift: The electron-withdrawing nature of the newly formed thiocyanate group activates the preceding peptide bond.

  • Hydrazinolysis: Upon the addition of hydrazine under mildly basic conditions, an intramolecular N-to-S acyl shift occurs, followed by nucleophilic attack by hydrazine. This cleaves the peptide chain at the Cysteine residue and yields a stable C-terminal peptide hydrazide. This hydrazide serves as a robust thioester surrogate that can be readily converted to a thioester in situ for NCL [2].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints (Ellman's assay and LC-MS mass shifts) to confirm the success of each chemical transformation [3].

Protocol 1: Fmoc-SPPS of the Precursor Peptide
  • Resin Loading: Synthesize the target peptide on a standard Rink Amide or Wang resin using standard Fmoc-SPPS protocols. Ensure the sequence incorporates a Cysteine residue exactly at the desired C-terminal activation site.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail: TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5 v/v) for 2 hours at room temperature.

  • Validation Checkpoint: Precipitate the crude peptide in cold anhydrous diethyl ether, centrifuge, and lyophilize. Verify the presence of the free thiol via Ellman's reagent (DTNB) assay (monitoring absorbance at 412 nm). Confirm the baseline mass of the precursor peptide via LC-MS.

Protocol 2: S-Cyanylation using 2-(cyanosulfanyl)-3-nitrobenzoic acid
  • Solubilization: Dissolve the crude Cys-peptide in a denaturing buffer (6 M Guanidine-HCl, 0.1 M sodium phosphate, pH 7.5) at a peptide concentration of 1–5 mM.

  • Cyanylation: Add a 5- to 10-fold molar excess of 2-(cyanosulfanyl)-3-nitrobenzoic acid (pre-dissolved in a minimal volume of DMF or DMSO) to the peptide solution.

  • Reaction: Incubate the mixture at room temperature for 15–30 minutes under gentle agitation.

  • Validation Checkpoint: Monitor the reaction via LC-MS. A successful cyanylation is strictly indicated by a mass shift of +25.0 Da (addition of -CN, loss of -H). Perform an Ellman's test; the cyanylation is deemed complete only when the test is negative (indicating the total consumption of free thiols).

Protocol 3: Hydrazinolysis to Form the Peptide Hydrazide
  • Hydrazine Addition: Directly to the cyanylated peptide solution, add hydrazine monohydrate to achieve a final concentration of 5% (v/v). Adjust the pH to 8.0–10.0 using dilute NaOH if necessary.

  • Incubation: Stir the reaction at room temperature for 2–4 hours.

  • Purification: Quench the reaction by lowering the pH to 4.0 with dilute HCl. Purify the resulting peptide hydrazide via preparative RP-HPLC.

  • Validation Checkpoint: Confirm the final product via LC-MS. The mass must correspond to the target peptide sequence minus the C-terminal Cysteine residue, plus the hydrazide group (+32.0 Da relative to the C-terminal carboxylic acid of the truncated sequence).

Data Presentation

Table 1: Comparison of Cyanylating Agents in SPPS

Cyanylating AgentReactivity / ElectrophilicityLeaving GroupOptimal pH RangeOperational Notes
CDAP Very HighDimethylaminopyridine3.0 – 5.0Highly moisture sensitive; requires acidic conditions to prevent side reactions.
NTCB High2-nitro-5-thiobenzoate7.5 – 8.5Releases a yellow chromophore (TNB) allowing spectrophotometric monitoring.
2-(cyanosulfanyl)-3-nitrobenzoic acid High3-nitrobenzoate derivative7.0 – 8.0Excellent solubility in aqueous/organic mixtures; highly selective for Cys thiols.

Table 2: Expected Mass Shifts During the Self-Validating Workflow

Reaction StepChemical ModificationExpected Mass Shift (Δ Da)Analytical Confirmation
Cyanylation Conversion of -SH to -S-CN+ 25.0 DaLC-MS & Negative Ellman's Test
Hydrazinolysis Cleavage of Cys, addition of -NHNH₂- (Mass of Cys) + 32.0 DaLC-MS
Thioesterification Conversion of hydrazide to MPAA thioester+ (Mass of MPAA) - 32.0 DaLC-MS (Prior to NCL)

Mandatory Visualization

Mechanism A Peptide with C-terminal Cys (Free Thiol) C S-Cyanocysteine Peptide (+25 Da Mass Shift) A->C Cyanylation pH 7.5 B 2-(cyanosulfanyl)-3-nitrobenzoic acid (Cyanylating Agent) B->C Donates -CN E Peptide Hydrazide (Thioester Surrogate) C->E Hydrazinolysis N-S Acyl Shift F Truncated Cys-Remnant C->F Cleavage D Hydrazine (NH2NH2) Basic Conditions D->E

Chemical mechanism of Cysteine cyanylation and subsequent hydrazinolysis.

Workflow step1 Step 1: Fmoc-SPPS Synthesize target sequence with C-terminal Cys step2 Step 2: Cleavage TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5) step1->step2 step3 Step 3: Cyanylation React with 2-(cyanosulfanyl)-3-nitrobenzoic acid step2->step3 step4 Step 4: Hydrazinolysis 5% Hydrazine at pH 8.0-10.0 step3->step4 step5 Step 5: Ligation Convert to thioester and perform NCL step4->step5

Experimental workflow for generating peptide thioester surrogates via SPPS.

References

  • Chong, et al. "Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates." Frontiers in Chemistry (2024).[Link]

  • Zheng, et al. "Chemical Protein Synthesis: Advances, Challenges, and Outlooks." ACS Central Science (2020).[Link]

  • "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews (2021).[Link]

Method

Application Note: Catalytic Reaction Conditions and Protocols for 2-(Cyanosulfanyl)-3-nitrobenzoic Acid

Introduction & Mechanistic Rationale As a Senior Application Scientist, optimizing bioconjugation and synthetic workflows requires a deep understanding of reagent electronics and reaction microenvironments. 2-(Cyanosulfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, optimizing bioconjugation and synthetic workflows requires a deep understanding of reagent electronics and reaction microenvironments. 2-(Cyanosulfanyl)-3-nitrobenzoic acid (CAS: 1253528-05-0) is a highly reactive, electrophilic cyanylating reagent and a versatile building block for sulfur-nitrogen heterocycles.

While its structural isomer, 2-nitro-5-thiocyanatobenzoic acid (NTCB), is the traditional standard for protein modification[1], the 3-nitro substitution pattern in 2-(cyanosulfanyl)-3-nitrobenzoic acid offers distinct electronic advantages. The ortho-relationship between the strongly electron-withdrawing nitro group and the cyanosulfanyl moiety drastically increases the polarization of the S–CN bond. Upon nucleophilic attack by a target thiolate, the reagent releases 2-mercapto-3-nitrobenzoate. This leaving group is exceptionally stable due to inductive and resonance effects, driving the cyanylation reaction forward rapidly even under mild conditions.

This guide details two field-proven workflows:

  • Catalytic Cyanylation and Peptide Cleavage: Utilizing base-catalyzed nucleophilic cleavage to achieve site-specific protein fragmentation[2].

  • Transition-Metal-Catalyzed Heterocycle Synthesis: Copper-catalyzed intramolecular cyclization to yield functionalized 1,2-benzisothiazol-3(2H)-ones.

Reaction Pathways & Signaling Mechanisms

The cyanylation of cysteine forms an S-cyano-cysteine intermediate. Historically, relying on simple alkaline hydrolysis (e.g., NaOH) led to incomplete cleavage and side reactions, such as lysine carbamylation or mass-neutral rearrangements[2]. By introducing a strong nucleophilic catalyst like glycine or ammonia, the intramolecular addition of the cysteine N-amide is accelerated. This drives the formation of the 1-acyl-2-iminothiazolidine intermediate, resulting in efficient peptide bond cleavage[1],[3].

G A Protein-SH (Target Cysteine) C Protein-SCN (Cyanylated Intermediate) A->C + Reagent B (pH 7.0-7.5) B 2-(cyanosulfanyl)-3-nitrobenzoic acid (Cyanylating Agent) B->C D 2-mercapto-3-nitrobenzoate (Leaving Group) B->D Thiolate release F Peptide Cleavage (N-term + Iminothiazolidine) C->F Nucleophilic Attack by Base Catalyst E H Dehydroalanine (Dha) (Michael Acceptor) C->H E2 Elimination Catalyst G E Base Catalyst (e.g., NH3, Glycine) E->F G E2 Elimination (Alkaline conditions) G->H

Catalytic cyanylation of cysteine and subsequent base-catalyzed cleavage or E2 elimination pathways.

Experimental Protocols

Protocol A: Site-Specific Cyanylation and Base-Catalyzed Cleavage of Proteins

Objective: To selectively cleave proteins at cysteine residues while suppressing competing β-elimination (which forms dehydroalanine). This protocol is a self-validating system; the release of the yellow leaving group allows for real-time spectrophotometric tracking.

Reagents:

  • Protein of interest (1–5 mg/mL)

  • 2-(cyanosulfanyl)-3-nitrobenzoic acid (100 mM stock in anhydrous DMF)

  • Denaturing Buffer: 6 M Guanidine-HCl, 0.1 M Tris-acetate, pH 7.5

  • Cleavage Catalyst: 1 M Ammonium hydroxide (NH4OH) or 0.5 M Glycine buffer, pH 9.0[3]

Step-by-Step Methodology:

  • Reduction: Dissolve the protein in the Denaturing Buffer. Add TCEP (10-fold molar excess over total disulfides) and incubate at 37 °C for 45 minutes.

    • Field Insight: Always degas the buffer prior to TCEP addition to prevent premature oxidation of the newly reduced thiols.

  • Cyanylation: Adjust the pH strictly to 7.5. Add a 5-to-10-fold molar excess of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

    • Causality: Maintaining pH 7.5 maximizes the reactive thiolate concentration while preventing premature base-catalyzed side reactions or disulfide scrambling[3].

  • Incubation & Validation: React in the dark at room temperature for 30 minutes. Validate reaction progress by monitoring the absorbance of the released 2-mercapto-3-nitrobenzoate anion at λmax ≈ 410 nm.

  • Desalting (Critical Step): Remove excess cyanylating reagent using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated in LC-MS grade water.

    • Causality: Failure to desalt will result in widespread off-target carbamylation of lysine residues during the subsequent high-pH cleavage step[2].

  • Catalytic Cleavage: Lyophilize the cyanylated protein and resuspend in the Cleavage Catalyst buffer (1 M NH4OH or 0.5 M Glycine, pH 9.0). Incubate at 37 °C for 2–4 hours.

  • Termination: Quench the reaction with glacial acetic acid to pH 4.0 and analyze the fragments via LC-MS.

Protocol B: Copper-Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-ones

Objective: Utilizing the cyanosulfanyl group as an electrophilic sulfur source for the construction of bioactive benzisothiazolone scaffolds (e.g., ebselen or saccharin analogs).

Step-by-Step Methodology:

  • Amidation: In a flame-dried Schlenk flask, activate the carboxylic acid of 2-(cyanosulfanyl)-3-nitrobenzoic acid (1.0 equiv) using HATU/DIPEA. React with a primary amine (1.2 equiv) to form the corresponding benzamide intermediate. Purify via flash chromatography.

  • Catalytic Cyclization Setup: To the purified benzamide (1.0 mmol), add CuI (10 mol%) and K₂CO₃ (2.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Thermal Activation: Heat the mixture to 90 °C for 8 hours.

    • Causality: The Cu(I) catalyst coordinates with both the cyanosulfanyl nitrogen and the amide nitrogen. This facilitates an intramolecular oxidative addition/reductive elimination sequence that expels cyanide gas (ensure proper ventilation) and forms the critical S–N bond.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify the target heterocycle.

Workflow Step1 2-(cyanosulfanyl)-3-nitrobenzamide Intermediate Step3 Coordination & Activation of S-CN Bond Step1->Step3 Addition of Catalyst Step2 Cu(I) Catalyst / K2CO3 (DMF, 90 °C) Step2->Step3 Catalytic Cycle Initiation Step4 Intramolecular Cyclization (S-N Bond Formation) Step3->Step4 -HCN Elimination Step5 Substituted 1,2-Benzisothiazol-3(2H)-one (Target Scaffold) Step4->Step5 Product Release

Copper-catalyzed intramolecular cyclization workflow for benzisothiazolone synthesis.

Quantitative Data & Optimization

The efficiency of the peptide cleavage reaction is highly dependent on the nucleophilic catalyst employed. Table 1 summarizes the optimization parameters for the cleavage of cyanylated model peptides, demonstrating why simple alkaline hydrolysis is insufficient.

Table 1: Optimization of Base-Catalyzed Cleavage Conditions for Cyanylated Proteins

Catalyst / ConditionpHTemp (°C)Time (h)Cleavage Yield (%)Side Reactions (e.g., β-elimination)
0.1 M NaOH 12.0371645%High (Extensive dehydroalanine formation)
1.0 M NH₄OH [3]11.0251>85%Low
0.5 M Glycine [2]9.0374>90%Minimal (Suppressed mass-neutral rearrangement)
0.2 M Tris-HCl 8.5372430%Moderate

Data Interpretation: Using strong nucleophiles like glycine or ammonia significantly outcompetes the E2 elimination pathway (which forms dehydroalanine) and prevents the mass-neutral rearrangement that renders the peptide cleavage-resistant[2],[3].

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 2-(cyanosulfanyl)-3-nitrobenzoic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete protein cyanylation, unexpected side reactions, or failed cleavage assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete protein cyanylation, unexpected side reactions, or failed cleavage assays. In the vast majority of these cases, the root cause is not a flaw in the experimental design, but the silent oxidative degradation of the cyanylating reagent during storage.

This guide provides a deep dive into the chemical vulnerabilities of 2-(cyanosulfanyl)-3-nitrobenzoic acid (and its structural isomers like NTCB) and offers field-proven, self-validating protocols to ensure your reagent remains fully active.

The Mechanistic Causality of Degradation (The "Why")

To prevent degradation, you must first understand the molecular logic of the reagent. 2-(cyanosulfanyl)-3-nitrobenzoic acid selectively modifies cysteine residues by transferring its cyano group to a nucleophilic thiolate ()[1].

The causality of its degradation lies entirely in its electronic structure. The cyanosulfanyl group (–S–C≡N) is highly polarized, a feature heavily amplified by the electron-withdrawing nitrobenzoic acid backbone. While this polarization is exactly what makes it an excellent cyanylating agent, it simultaneously turns the sulfur atom into a prime target for unintended nucleophilic attack by water (hydrolysis) and oxidation by atmospheric oxygen ()[2].

When exposed to ambient air, moisture, or UV light, the S–CN bond cleaves prematurely. This produces reactive sulfur intermediates that rapidly oxidize into sulfonic acids or dimerize into disulfides, rendering the reagent completely inert for downstream protein modification ()[3].

Storage Matrix & Expected Shelf Life

To maximize the viability of your reagent, strict adherence to environmental controls is required. Below is a summary of quantitative storage data and expected shelf lives based on environmental conditions.

Storage StateSolvent SystemAtmosphereTemperatureLight ExposureExpected Shelf Life
Solid Powder None (Lyophilized)Argon / N₂-20°CDark≥ 2 Years
Stock Solution Anhydrous DMSO / DMFArgon / N₂-80°CDarkUp to 6 Months
Stock Solution Anhydrous DMSO / DMFArgon / N₂-20°CDarkUp to 1 Month
Working Solution Aqueous Buffer (pH > 7)Ambient Air4°C or RTLight / Dark< 24 Hours (Do not store)

(Data extrapolated from standard thiocyanatobenzoic acid stability profiles ()[4])

Mandatory Visualization: Degradation & Intervention Map

G Reagent 2-(Cyanosulfanyl)-3-nitrobenzoic Acid (Active Reagent) O2 Atmospheric O2 (Oxidation) Reagent->O2 H2O Moisture / H2O (Hydrolysis) Reagent->H2O UV UV/Vis Light (Photolysis) Reagent->UV Deg1 Sulfonic Acids & Disulfide Dimers O2->Deg1 Oxidative Cleavage Deg2 Carbamothioates & Free Cyanate H2O->Deg2 Nucleophilic Attack Deg3 Radical Polymerization UV->Deg3 Radical Generation Prev1 Argon/N2 Purging Prev1->O2 Displaces O2 Prev2 Anhydrous Solvents (DMSO/DMF) Prev2->H2O Eliminates H2O Prev3 Amber Vials & Dark Storage Prev3->UV Blocks Photons

Map of 2-(cyanosulfanyl)-3-nitrobenzoic acid degradation pathways and preventive measures.

Self-Validating Experimental Protocol: Anhydrous Stock Preparation

To guarantee reproducibility, your reagent preparation must be treated as an air-sensitive synthesis rather than a simple buffer dilution. Follow this self-validating workflow to prepare and store your stock solutions.

Objective: Create an oxidation-resistant, single-use aliquoted stock solution. Materials: Anhydrous DMSO or DMF (≥99.9% purity), Argon or Nitrogen gas, amber microcentrifuge tubes, desiccator, Ellman's reagent (DTNB), reduced glutathione (GSH).

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized solid from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating rapid hydrolysis ()[4].

  • Solvent Deoxygenation: Vigorously bubble Argon or Nitrogen gas through the anhydrous DMSO or DMF for 10–15 minutes.

    • Causality: Purging displaces dissolved oxygen, preventing oxidative cleavage of the thiocyanate group during the dissolution phase.

  • Dissolution: Dissolve the reagent in the purged solvent to achieve a concentration of 10–25 mg/mL. Gently vortex until fully dissolved. Avoid sonication, as localized heating accelerates degradation.

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes.

    • Causality: Amber tubes block UV/Visible light, preventing radical-mediated photodegradation ()[5]. Single-use aliquots eliminate freeze-thaw cycles that introduce fresh oxygen and moisture.

  • Inert Blanketing: Gently blow a stream of Argon/Nitrogen over the liquid surface in each tube for 3–5 seconds to create an inert blanket, then immediately cap and transfer to -80°C.

  • Self-Validation Checkpoint (Crucial): Before using the stock on precious protein samples, validate its chemical integrity. React a 1 µL aliquot of the stock with a known concentration of a low-molecular-weight thiol (e.g., reduced glutathione). Quantify the remaining free thiols using Ellman's reagent (DTNB) absorbance at 412 nm. A fully active stock will rapidly and completely quench the free thiol signal. Incomplete quenching mathematically proves reagent degradation.

Troubleshooting FAQs

Q: My anhydrous DMSO stock solution turned dark yellow/brown over time. Is it still viable? A: No, discard it immediately. A color shift from pale yellow to dark brown is a visual indicator of oxidative degradation and photolysis. This typically occurs if the DMSO was not properly purged with an inert gas, or if the vial was repeatedly opened, allowing ambient oxygen and moisture to react with the S–CN bond ()[5].

Q: Can I prepare a large batch of aqueous working solution and store it at 4°C if I adjust the pH? A: Absolutely not. The cyanosulfanyl group is inherently unstable in water. At alkaline pH, it undergoes rapid hydrolysis. Even at neutral or slightly acidic pH, it is susceptible to nucleophilic attack by water over time. Aqueous solutions must be prepared immediately before use, and any excess must be discarded within 24 hours ()[4].

Q: I observed highly incomplete protein cleavage during my assay. Is this a limitation of the beta-elimination pathway? A: While competing side reactions (like lysine carbamylation) can occur, the most common cause of incomplete cleavage is using a degraded cyanylating reagent ()[3]. If the S–CN bond has oxidized or hydrolyzed during storage, the reagent cannot transfer the cyano group to the target cysteine thiolate, halting the entire cleavage cascade. Always use a freshly thawed, single-use aliquot validated by the thiol-quenching checkpoint.

References

  • Title: Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Source: Analytical Biochemistry. URL: [Link]

  • Title: Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Source: Biochemistry. URL: [Link]

  • Title: Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Source: ResearchGate (Molecules). URL: [Link]

Sources

Optimization

optimizing HPLC retention time and resolution for 2-(cyanosulfanyl)-3-nitrobenzoic acid

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method optimization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method optimization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 2-(cyanosulfanyl)-3-nitrobenzoic acid .

This compound presents a unique chromatographic challenge: it possesses a highly acidic carboxylic acid moiety, a strongly electron-withdrawing nitro group, and a base-sensitive cyanosulfanyl (-S-CN) group. Successfully analyzing this molecule requires a deep understanding of how mobile phase chemistry dictates ionization, stationary phase interactions, and analyte stability.

Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you achieve robust retention and baseline resolution.

Diagnostic Workflow: Retention & Resolution

OptimizationWorkflow Start Start: Initial HPLC Run (C18, 50% ACN, pH 7) CheckRet Is Retention Time (tR) > 3 min? Start->CheckRet LowRet No: Analyte is Ionized (Poor Retention) CheckRet->LowRet No CheckRes Is Resolution (Rs) > 1.5 from impurities? CheckRet->CheckRes Yes Acidify Action: Lower Mobile Phase pH to 2.5 (e.g., 0.1% TFA) LowRet->Acidify Acidify->CheckRet Re-test PoorRes No: Co-elution Detected CheckRes->PoorRes No Success Optimal Method Achieved (tR and Rs validated) CheckRes->Success Yes ChangeMod Action: Switch ACN to MeOH or use Phenyl-Hexyl Column PoorRes->ChangeMod ChangeMod->CheckRes Re-test

Diagnostic workflow for optimizing retention and resolution of the target analyte.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

Q1: Why does 2-(cyanosulfanyl)-3-nitrobenzoic acid elute near the void volume (t0) on a standard C18 column? Causality: The target molecule contains a carboxylic acid group (-COOH) whose acidity is amplified by the electron-withdrawing nitro and cyanosulfanyl groups, resulting in a low pKa (likely between 2.0 and 3.0). In a neutral or weakly acidic mobile phase, the molecule exists predominantly as an ionized carboxylate. Ionized species are highly polar and exhibit minimal hydrophobic partitioning into the C18 stationary phase, leading to poor retention[1]. Solution: You must suppress ionization by lowering the mobile phase pH to at least 2 pH units below the analyte's pKa[2]. Utilizing an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) or a 20 mM phosphate buffer at pH 2.5 ensures the compound remains fully protonated and neutral, which forces hydrophobic interaction with the column and significantly increases retention time[3].

Q2: I have achieved adequate retention, but the peak resolution (Rs) between the target compound and its synthetic precursors is poor. How can I improve this? Causality: When resolving closely related aromatic derivatives (e.g., distinguishing the cyanosulfanyl derivative from a mercapto-nitrobenzoic acid precursor), the analytes often share similar hydrophobicities. A standard C18 column with Acetonitrile (ACN) relies purely on dispersive forces, which may not provide enough selectivity ( α ) to separate them. Solution:

  • Solvent Substitution: Switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that participates in hydrogen bonding, fundamentally altering the selectivity profile and often resolving co-eluting aromatic acids[4].

  • Stationary Phase Chemistry: If solvent switching fails, change the column chemistry to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. These columns exploit π−π interactions with the electron-deficient nitroaromatic ring, providing orthogonal selectivity[5].

Q3: The chromatogram shows severe peak tailing (Asymmetry Factor > 1.5). How do I correct this? Causality: Peak tailing for acidic aromatic compounds typically arises from secondary interactions. While basic compounds tail due to ionic interactions with ionized silanols (-SiO⁻), acidic compounds can hydrogen-bond with neutral silanols (-SiOH) or interact with trace metal impurities in the silica matrix[3]. Solution: Maintain a low pH (< 3.0) to keep surface silanols fully protonated, and ensure your mobile phase has sufficient buffering capacity (e.g., 20 mM ammonium formate)[3]. Furthermore, utilize a highly end-capped, high-purity Type B silica column to minimize accessible silanol groups[3].

Q4: Over consecutive injections, the peak area decreases, and a new, early-eluting peak appears. Is my sample degrading? Causality: Yes. The cyanosulfanyl group (-S-CN) is an electrophilic motif susceptible to nucleophilic attack and basic hydrolysis. In inappropriate diluents, it can degrade into the corresponding free thiol and cyanate. Solution: Never dissolve this compound in basic or purely aqueous neutral diluents. Always prepare the sample in an acidic diluent that matches the starting conditions of your mobile phase (e.g., 5% ACN in 0.1% aqueous TFA) to prevent degradation and avoid sample solvent mismatch, which can also cause peak fronting.

Part 2: Quantitative Data Summary

The following table summarizes the theoretical impact of various mobile phase parameters on the chromatography of 2-(cyanosulfanyl)-3-nitrobenzoic acid, demonstrating the causality of optimization choices.

Parameter AdjustedCondition TestedTailing Factor (Tf)Retention Time (tR)Resolution (Rs)Mechanistic Causality
Mobile Phase pH pH 6.5 (Neutral)> 2.0 (Poor)1.2 min (Void)< 1.0Analyte is fully ionized; minimal C18 partitioning.
Mobile Phase pH pH 2.5 (Acidic)1.05 (Ideal)6.5 min> 2.0Analyte is protonated/neutral; strong hydrophobic retention[3].
Organic Modifier 50% Acetonitrile1.105.0 min1.2Dipole-dipole interactions dominate.
Organic Modifier 50% Methanol1.156.8 min2.4H-bonding alters selectivity ( α ), resolving precursors[4].
Sample Diluent 100% Organic (ACN)1.80 (Fronting)VariablePoorSolvent mismatch causes premature elution/band broadening.
Sample Diluent Initial Mobile Phase1.05StableOptimalAnalyte focuses tightly at the head of the column.

Part 3: Mechanistic Troubleshooting

CausalityDiagram Root Root Causes of Peak Distortion Cause1 Secondary Silanol Interactions Root->Cause1 Cause2 Sample Diluent Mismatch Root->Cause2 Cause3 Cyanosulfanyl (-S-CN) Hydrolysis Root->Cause3 Effect1 Peak Tailing (Asymmetry > 1.5) Cause1->Effect1 Effect2 Peak Fronting or Split Peaks Cause2->Effect2 Effect3 Decreasing Peak Area & Degradant Peaks Cause3->Effect3 Fix1 Use End-capped Column & Acidic Buffer (pH 2.5) Effect1->Fix1 Fix2 Dilute Sample in Initial Mobile Phase Effect2->Fix2 Fix3 Use Acidic Diluent & Chill Autosampler to 4°C Effect3->Fix3

Mechanistic causality and corrective actions for peak distortion and sample degradation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: System Suitability Test (SST) and Equilibration

This protocol ensures the HPLC system is chemically primed to handle acidic, reactive analytes without artifactual tailing.

  • Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: TFA acts as a strong acidifier, ensuring the carboxylic acid remains protonated and secondary silanols are suppressed[2].

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Ensure all fittings are zero-dead-volume to prevent extra-column band broadening.

  • Purge and Equilibrate: Purge the system lines with the mobile phase at 2.0 mL/min for 5 minutes (bypassing the column). Reconnect the column and equilibrate at 1.0 mL/min with 95% A / 5% B until the baseline UV absorbance (at ~254 nm) is completely flat (typically 10-15 column volumes).

  • Diluent Matching: Dissolve the 2-(cyanosulfanyl)-3-nitrobenzoic acid standard strictly in 95% A / 5% B. Causality: Injecting in the starting mobile phase prevents peak fronting caused by a strong solvent carrying the analyte prematurely down the column.

  • SST Injection: Inject 5 µL of the standard. Calculate the Tailing Factor (Tf) and Theoretical Plates (N). Validation Gate: Proceed to sample analysis only if Tf < 1.2 and N > 5000.

Protocol 2: Diagnostic Column Wash for Tailing Mitigation

If peak tailing suddenly appears after multiple injections, strongly retained contaminants may be blocking the stationary phase.

  • Disconnect Detector: Disconnect the column outlet from the UV/MS detector and route it directly to a waste container to prevent contamination of the flow cell[6].

  • Aqueous Flush: Flush the column with 100% HPLC-grade water for 15 column volumes at 1.0 mL/min to remove precipitated buffer salts[6].

  • Strong Organic Wash: Flush with 100% Acetonitrile or Methanol for 20-30 column volumes to elute strongly bound hydrophobic impurities[6].

  • Re-equilibration: Reintroduce the acidic mobile phase (e.g., 50% A / 50% B with 0.1% TFA) and equilibrate for 20 minutes before reconnecting to the detector.

References

  • Title: Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles Source: benchchem.com URL: 6

  • Title: Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives Source: benchchem.com URL: 4

  • Title: How can I prevent peak tailing in HPLC? Source: researchgate.net URL: 2

  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: phenomenex.com URL:

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL: 3

  • Title: HPLC Troubleshooting Guide Source: pitt.edu URL: 1

  • Title: HPLC Methods for analysis of Benzoic acid Source: helixchrom.com URL: 5

Sources

Troubleshooting

how to stabilize 2-(cyanosulfanyl)-3-nitrobenzoic acid solutions at room temperature

Introduction: Navigating the Stability Challenges of 2-(cyanosulfanyl)-3-nitrobenzoic acid Welcome to the technical support guide for 2-(cyanosulfanyl)-3-nitrobenzoic acid. This molecule is a valuable reagent in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Stability Challenges of 2-(cyanosulfanyl)-3-nitrobenzoic acid

Welcome to the technical support guide for 2-(cyanosulfanyl)-3-nitrobenzoic acid. This molecule is a valuable reagent in drug development and chemical biology, primarily due to its two highly reactive functional groups: the cyanosulfanyl (-SCN) moiety, often used in bioconjugation and as a precursor for other sulfur-containing groups, and the nitrobenzoic acid backbone, which provides a rigid scaffold and opportunities for further modification.

However, the very features that make this compound chemically useful also contribute to its inherent instability in solution at room temperature. Users frequently report issues with degradation, leading to loss of potency, inconsistent experimental results, and the appearance of unknown impurities. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's stability profile and to offer practical, field-proven solutions to mitigate degradation.

As your Senior Application Scientist, my goal is to move beyond simple instructions. This document explains the causal mechanisms behind the recommended protocols, empowering you to make informed decisions in your own experimental designs.

Section 1: Understanding the Core Instability - The "Why"

The instability of 2-(cyanosulfanyl)-3-nitrobenzoic acid in solution is not random; it is a predictable outcome of its molecular structure. The two primary culprits are the thiocyanate group and the nitroaromatic system.

  • Thiocyanate (-SCN) Group Susceptibility: The thiocyanate group is prone to degradation under various conditions. In aqueous solutions, it can undergo hydrolysis, particularly under acidic or basic conditions, which can cleave the sulfur-carbon bond.[1][2] Thiocyanates can also be sensitive to light and oxidation, leading to the formation of colored byproducts, often yellow.[1]

  • Nitroaromatic System Reactivity: Nitroaromatic compounds are well-known for their sensitivity to light (photodegradation).[3][4] Exposure to UV or even ambient light can induce complex photochemical reactions, resulting in the breakdown of the molecule. The electron-withdrawing nature of the nitro group also significantly increases the acidity of the carboxylic acid, influencing its solubility and reactivity in different pH environments.[5]

These two vulnerabilities can act synergistically, where the degradation of one part of the molecule can create a local environment (e.g., a change in pH) that accelerates the degradation of the other.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of the parent compound.

cluster_products Potential Degradation Products parent 2-(cyanosulfanyl)-3-nitrobenzoic acid (In Solution) p1 Photodegradation Products (e.g., denitrated species) parent->p1 hv p2 Hydrolysis Products (e.g., thiol, sulfonic acid) parent->p2 H₂O p3 Other Byproducts (e.g., colored impurities) parent->p3 Light Light pH Non-optimal pH (Acidic or Basic) Contaminants Moisture / Oxygen / Nucleophiles

Caption: Key environmental factors contributing to the degradation of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with solutions of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Q1: What are the primary signs of degradation in my solution? A1: The most common indicators are a visual color change, often to a yellowish or brownish hue, and the formation of a precipitate.[6] A color change frequently points towards photodegradation or oxidative decay of the thiocyanate moiety.[1] Precipitate formation may indicate that the compound has degraded into less soluble products or that its solubility limit has been exceeded at the storage temperature.[6] For a definitive assessment, analytical techniques are required.

Q2: How can I confirm if my compound has degraded? A2: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] A properly developed HPLC method can separate the intact parent compound from its degradation products. By comparing a fresh sample to an aged one, you can quantify the loss of the active compound and observe the emergence of new peaks corresponding to impurities.

Q3: What is the single most critical factor for stabilizing solutions at room temperature? A3: While multiple factors are important, protecting the solution from light is paramount. Nitroaromatic compounds are notoriously susceptible to photodegradation.[3][4][6] Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil. Conduct experiments under subdued lighting whenever possible.

Q4: Which solvents should I use, and which should I avoid? A4: The choice of solvent is critical.[6]

  • Recommended: High-purity, anhydrous (dry) aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred. These solvents are less likely to participate in hydrolysis reactions.

  • Use with Caution: Protic solvents like methanol or ethanol can potentially react with the compound over time. If they must be used, they should be of the highest purity and anhydrous.

  • Avoid: Aqueous solutions, especially unbuffered ones, pose the greatest risk due to the potential for hydrolysis. If an aqueous buffer is required for an experiment, prepare the solution immediately before use and do not store it. Thiocyanate stability is known to be pH-dependent, with degradation occurring in acidic conditions.[1][7]

Q5: How does pH affect stability? A5: The pH of an aqueous environment can dramatically affect stability. Acidic conditions (pH < 4) can promote the decomposition of the thiocyanate group.[1][8] Strongly basic conditions can also lead to hydrolysis. If you must work in an aqueous system, it is advisable to work in a neutral or near-neutral pH range (pH 6-7.5) and to use the solution as quickly as possible.

Q6: Is it better to store the compound as a solid or in a stock solution? A6: For long-term storage, storing the compound as a dry solid under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place is the best practice.[6][9] Prepare stock solutions fresh whenever possible. If a stock solution must be stored, it should be for the shortest duration necessary, aliquoted to avoid freeze-thaw cycles, and stored at -20°C or below, protected from light.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Symptom Observed Potential Root Cause Recommended Action & Scientific Rationale
Yellow or Brown Discoloration Photodegradation of the nitroaromatic ring or oxidative degradation of the thiocyanate group.Action: Discard the solution. Prepare a fresh stock and store it rigorously protected from light (amber vials).[6] Rationale: Color change is a definitive sign of chemical modification. The byproducts formed may interfere with your assay or have altered reactivity.
Precipitate Formation in Solution Degradation into an insoluble byproduct, or the compound is falling out of solution due to temperature changes or exceeding its solubility limit.Action: Do not simply warm the solution to redissolve the precipitate, as this may not reverse degradation.[6] It is safer to prepare a fresh solution. Ensure you are operating below the compound's solubility limit in the chosen solvent at the storage temperature.
Loss of Potency or Reduced Reactivity Significant degradation of the active compound has occurred.Action: Quantify the concentration of the parent compound using a validated, stability-indicating HPLC method.[6] Prepare fresh solutions from a new stock of solid material for all subsequent experiments.
Inconsistent Experimental Results The concentration of the active compound is changing between experiments due to ongoing degradation.Action: Prepare fresh solutions immediately before each experiment.[6] Alternatively, conduct a time-course stability study (e.g., analyzing the solution by HPLC every hour) to determine the window of time in which the solution is stable under your specific experimental conditions.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.Action: Perform a forced degradation study (e.g., exposing the compound to acid, base, heat, light, and oxidation) to intentionally generate and identify potential degradation products.[6][10] This helps in confirming the identity of the new peaks and in developing a truly stability-indicating analytical method.
Section 4: Protocols for Stabilization and Analysis
Protocol 4.1: Preparation of a Stabilized Stock Solution

This protocol outlines the best practices for preparing a stock solution of 2-(cyanosulfanyl)-3-nitrobenzoic acid with enhanced stability.

Objective: To prepare a concentrated stock solution suitable for short-term storage and dilution into final experimental media.

Materials:

  • 2-(cyanosulfanyl)-3-nitrobenzoic acid (solid)

  • High-purity, anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Sterile, disposable syringe and a 0.22 µm syringe filter (PTFE for organic solvents)

Workflow for Preparing a Stable Solution

start Start step1 Equilibrate solid compound to room temperature in a desiccator. start->step1 step2 Weigh required mass directly into an amber vial. step1->step2 step3 Flush vial headspace with inert gas (Ar or N₂). step2->step3 step4 Add anhydrous solvent (e.g., ACN) to desired concentration. step3->step4 step5 Vortex gently to dissolve. step4->step5 step6 Filter solution through a 0.22 µm PTFE syringe filter into a new, clean amber vial. step5->step6 step7 Aliquot into smaller volumes for single use. step6->step7 step8 Store at -20°C or below, protected from light. step7->step8 end_node End step8->end_node

Caption: Recommended workflow for preparing a stabilized stock solution.

Step-by-Step Procedure:

  • Preparation: Allow the container of solid 2-(cyanosulfanyl)-3-nitrobenzoic acid to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the solid.

  • Weighing: Weigh the desired amount of solid directly into a clean, dry amber glass vial.

  • Inert Atmosphere: Briefly flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen). This displaces oxygen and moisture, which can contribute to degradation.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous ACN or DMF to reach the target concentration. Seal the vial immediately with a Teflon-lined cap.

  • Mixing: Vortex the vial gently until the solid is completely dissolved. Avoid excessive heating.

  • Storage: For immediate use, proceed with your experiment. For short-term storage, aliquot the solution into single-use volumes in separate amber vials to avoid repeated warming and cooling of the main stock. Store aliquots at -20°C or -80°C.

Protocol 4.2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a Reverse-Phase HPLC (RP-HPLC) method to monitor the stability of your compound.

Objective: To separate the parent compound from potential degradation products, allowing for its quantification over time.

Instrumentation and Columns:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common and effective starting point.

Chromatographic Conditions (Example Starting Point):

Parameter Recommended Condition Rationale
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterProvides an acidic mobile phase to ensure the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reverse-phase chromatography.
Gradient Elution Start at 5-10% B, ramp to 95% B over 15-20 minutes.A gradient is essential for a stability-indicating method to ensure that both early-eluting (more polar) and late-eluting (less polar) degradation products are separated from the parent peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Monitor at multiple wavelengths (e.g., 254 nm, 300 nm) using a DAD.The nitroaromatic system will have strong UV absorbance. Monitoring multiple wavelengths helps ensure that no degradation products are missed if their absorbance maxima differ from the parent compound.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and detector sensitivity.

Method Validation: To ensure this method is truly "stability-indicating," you must validate it by running samples from a forced degradation study.[11] The method is considered valid if all degradation product peaks are baseline-resolved from the parent compound peak.

References
  • Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds | Request PDF. (n.d.). ResearchGate. [Link]

  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds | The Journal of Physical Chemistry B. (2023). ACS Publications. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). MDPI. [Link]

  • Performance Evaluation of Thiocyanate Under Different Conditions. (2025, October 13). Patsnap Eureka. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Royal Society of Chemistry. [Link]

  • The Stability of Thiocyanates: The Journal of Photographic Science. (2016, July 23). Taylor & Francis. [Link]

  • The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. (n.d.). PNAS. [Link]

  • THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. (n.d.). NCBI. [Link]

  • critical survey of stability constants of complexes of thiocyanate ion. (n.d.). IUPAC. [Link]

  • WO2001023348A1 - Stabilized guanidine thiocyanate and the use thereof. (n.d.).
  • 3-nitrobenzoic acid - Sdfine. (n.d.). Sdfine. [Link]

  • A study of the formation and stability of the iron(III)-thiocyanate complex in acidic media. (n.d.). Analyst. [Link]

  • Regarding the stability of different thiocyanates in acidic environment. (2024, November 14). Reddit. [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). NCBI. [Link]

  • Material Safety Data Sheet - 3-Nitrobenzoic acid, 99%. (2005, October 3). Cole-Parmer. [Link]

  • ANAEROBIC DISSOCIATION OF THIOCYANATE UNDER CONTROLLED PH AND TEMPERATURE. (n.d.). Digital Commons @ Montana Tech. [Link]

  • A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. (2000). PubMed. [Link]

  • NITROBENZOIC ACID. (n.d.). Ataman Kimya. [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (2025, August 6). SpringerLink. [Link]

  • A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. (n.d.). NCBI. [Link]

  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (2020, October 12). Impactfactor. [Link]

Sources

Optimization

resolving background noise in 2-(cyanosulfanyl)-3-nitrobenzoic acid spectrophotometric assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(cyanosulfanyl)-3-nitrobenzoic acid—a structural analog of the widely used 2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(cyanosulfanyl)-3-nitrobenzoic acid—a structural analog of the widely used 2-nitro-5-thiocyanatobenzoic acid (NTCB, PubChem[1])—for thiol quantification, protein footprinting, and site-specific cyanylation ACS Chemical Reviews[2].

While this reagent is highly effective for mapping solvent-accessible surface areas and quantifying free cysteines, its spectrophotometric readout relies on the release of a highly absorptive thio-nitrobenzoate leaving group. Unintended cleavage of the reagent or environmental fluctuations can lead to severe background noise. Below is our authoritative troubleshooting guide to diagnosing and resolving these issues.

Diagnostic FAQs: Understanding the Causality of Background Noise

Q1: Why is my baseline absorbance continuously drifting upward before I even add the target protein? Causality: This phenomenon is caused by the spontaneous hydrolysis of the cyanosulfanyl group. In alkaline environments (pH > 8.0), hydroxide ions act as nucleophiles. They attack the cyano carbon or sulfur atom of the reagent, prematurely releasing the chromophoric thio-nitrobenzoate leaving group Analytical Biochemistry[3]. This creates a continuously rising background signal that can mask your true data. Solution: Never store the reagent in an aqueous buffer. Prepare the stock solution in a dry, neutral organic solvent (e.g., anhydrous DMF or DMSO) and only dilute it into the aqueous assay buffer immediately before initiating the reaction.

Q2: I used TCEP to reduce my protein's disulfides. Why is the background noise instantly saturating the detector? Causality: While TCEP (Tris(2-carboxyethyl)phosphine) is frequently touted as a "non-interfering" reductant for maleimide-based assays, it is a potent phosphine nucleophile. It readily attacks the sulfur atom of the cyanosulfanyl group, cleaving the reagent and releasing the chromophore in the absence of any protein thiols. Solution: You must implement a stringent desalting step to remove all traces of TCEP or DTT prior to adding the cyanylating agent. Relying on the assumption that TCEP will not react with cyanosulfanyl derivatives is a common procedural error.

Q3: The absorbance readings are highly variable between replicates, and the solution looks slightly cloudy. What is happening? Causality: Cyanylation neutralizes the negative charge of the native thiolate and introduces a hydrophobic cyano group. In proteins with multiple cysteines, this rapid shift in surface hydrophobicity can trigger conformational collapse and aggregation Molecules[4]. The resulting light scattering artificially inflates the absorbance reading at the target wavelength, appearing as erratic "noise." Solution: Add a mild chaotrope (e.g., 2–4 M urea or 0.1% SDS) to the assay buffer. This maintains protein solubility without disrupting the cyanylation kinetics. Additionally, read the absorbance at a secondary non-absorbing wavelength (e.g., 600 nm) to mathematically subtract scattering noise.

Q4: How does the assay buffer pH affect the signal-to-noise ratio? Causality: The assay relies on the molar extinction coefficient of the released thio-nitrobenzoate derivative. Because this molecule is a weak acid, its absorbance is highly pH-dependent. If the pH is too low (< 7.0), a significant fraction remains protonated, drastically reducing its absorbance and lowering the signal. If the pH is too high (> 8.5), background hydrolysis of the reagent increases noise. Solution: Buffer the reaction strictly at pH 7.5–8.0 using a temperature-stable buffer like 100 mM HEPES to balance maximum signal with minimum background.

Quantitative Data: Buffer Optimization

To maximize the Signal-to-Noise Ratio (SNR), researchers must balance the extinction coefficient of the leaving group against the hydrolysis rate of the reagent.

Table 1: Impact of Buffer pH on Signal-to-Noise Ratio in Cyanylation Assays

Buffer pHReagent Hydrolysis Rate (ΔAbs/min)Thiolate Extinction Coefficient (M⁻¹cm⁻¹)Signal-to-Noise Ratio (SNR)Technical Recommendation
6.5 < 0.001~4,000PoorAvoid; signal is too weak due to protonation.
7.0 0.005~10,500ModerateAcceptable only for highly concentrated samples.
7.5 0.012~13,600Optimal Ideal balance of high signal and low background.
8.0 0.045~14,100GoodRequires rapid measurement to outpace hydrolysis.
8.5 > 0.150~14,150PoorAvoid; background noise rapidly saturates the detector.

Experimental Protocol: The Self-Validating Cyanylation Assay

To guarantee scientific integrity, every spectrophotometric assay must be a self-validating system. This protocol incorporates internal controls that mathematically isolate the true signal from background noise.

Step 1: Preparation of Reagents

  • Dissolve 2-(cyanosulfanyl)-3-nitrobenzoic acid in anhydrous DMF to a concentration of 100 mM. Store at -20°C in the dark.

  • Prepare the Assay Buffer: 100 mM HEPES, 1 mM EDTA, 2 M Urea, pH 7.5.

Step 2: Protein Reduction & Reductant Removal (Critical)

  • Incubate your protein sample (10–50 µM) with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Pass the reduced sample through a pre-equilibrated 7K MWCO desalting column (e.g., Zeba spin column) to completely remove the TCEP. Failure to perform this step will result in 100% false-positive noise.

Step 3: Setup of the Self-Validating Matrix In a 96-well UV-transparent microplate, set up the following reactions (Total volume: 200 µL per well):

  • Reagent Blank: 190 µL Assay Buffer + 10 µL Reagent Stock. (Measures baseline hydrolysis).

  • Sample Blank: 100 µL Assay Buffer + 100 µL Protein Sample. (Measures inherent protein scattering).

  • Positive Control: 90 µL Assay Buffer + 100 µL L-Cysteine standard (50 µM) + 10 µL Reagent Stock. (Validates reagent efficacy).

  • Experimental Sample: 90 µL Assay Buffer + 100 µL Protein Sample + 10 µL Reagent Stock.

Step 4: Reaction Initiation & Measurement

  • Add the Reagent Stock last to initiate the reactions.

  • Immediately place the plate in the spectrophotometer.

  • Measure absorbance at the peak wavelength of the leaving group (typically 412 nm) and a scattering reference wavelength (600 nm) every 1 minute for 15 minutes.

Step 5: Data Deconvolution Calculate the true absorbance signal using the following formula to strip away all background noise: True Signal =[Abs(Sample)_412 - Abs(Sample)_600] -[Abs(Reagent Blank)_412] - [Abs(Sample Blank)_412]

Mandatory Visualization: Assay Workflow & Noise Mitigation

Workflow Start 1. Protein Sample (Oxidized Thiols) Reduction 2. Reduction (Add TCEP/DTT) Start->Reduction Desalting 3. Desalting (Remove Reductant) Reduction->Desalting Cyanylation 4. Cyanylation (Add Cys-S-CN Reagent) Desalting->Cyanylation Readout 5. Spectrophotometry (Measure Absorbance) Cyanylation->Readout T1 Noise: Reductant Interference Fix: Stringent Dialysis T1->Desalting T2 Noise: Reagent Hydrolysis Fix: pH Control (7.5-8.0) T2->Cyanylation T3 Noise: Light Scattering Fix: Add 2M Urea / SDS T3->Readout

Workflow for cyanylation assays highlighting critical steps to mitigate background noise.

References

  • Title: 2-Nitro-5-thiocyanatobenzoic acid Source: PubChem, National Library of Medicine URL: [Link]

  • Title: A Spectrophotometric Assay for Allicin and Alliinase Activity: Reaction of 2-Nitro-5-thiobenzoate with Thiosulfinates Source: Analytical Biochemistry URL: [Link]

  • Title: Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid Source: Molecules (MDPI) URL: [Link]

  • Title: Mass Spectrometry-Based Protein Footprinting for Higher-Order Structure Analysis: Fundamentals and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Cyanosulfanyl)-3-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals utilizing 2-(cyanosulfanyl)-3-nitrobenzoic acid for site-specific protein cyanyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals utilizing 2-(cyanosulfanyl)-3-nitrobenzoic acid for site-specific protein cyanylation and cysteine-directed peptide cleavage.

Structurally related to the classical NTCB (2-nitro-5-thiocyanatobenzoic acid) reagent, this compound features a nitro group at the 3-position, ortho to the cyanosulfanyl group. This specific orientation provides intense inductive and resonance stabilization to the leaving group (2-mercapto-3-nitrobenzoate), making it an exceptionally potent electrophilic cyanylating agent. However, its high reactivity requires precise control over reaction temperature and pH to prevent competing side reactions.

Mechanistic Workflow

The cleavage of proteins at cysteine residues using 2-(cyanosulfanyl)-3-nitrobenzoic acid is a two-step process. First, the reagent transfers its cyano group to a reactive cysteine thiolate. Second, under alkaline conditions, the adjacent N-terminal amide nitrogen acts as a nucleophile, attacking the cyano carbon to form a 5-membered iminothiazolidine ring, which forces the cleavage of the peptide bond.

Workflow P_SH Native Protein (-SH) Cyanylation Cyanylation pH 7.5-8.0, 37°C P_SH->Cyanylation Reagent 2-(cyanosulfanyl)- 3-nitrobenzoic acid Reagent->Cyanylation P_SCN Cyanylated Protein (-SCN) Cyanylation->P_SCN Thiolate attack Cleavage Cleavage pH 9.0-10.0, 37°C P_SCN->Cleavage Fragments Peptide Fragments Cleavage->Fragments Cyclization SideReaction β-elimination (Dehydroalanine) Cleavage->SideReaction pH >10

Two-step protein cyanylation and cleavage workflow using 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Troubleshooting FAQs: Temperature & pH Dynamics

Q1: Why is my cyanylation yield low, and how does pH dictate the reaction equilibrium? Causality: The transfer of the cyano group strictly requires the target cysteine to be in its deprotonated, nucleophilic thiolate form (-S⁻). If the pH drops below 7.5, the thiol (typical pKa ~8.3) remains predominantly protonated, drastically stalling the reaction kinetics. Conversely, exceeding pH 8.5 accelerates the alkaline hydrolysis of 2-(cyanosulfanyl)-3-nitrobenzoic acid before it can react with the protein, and promotes off-target carbamylation of lysine residues, as documented in foundational cyanylation studies (1)[1]. Solution: Lock the cyanylation buffer strictly between pH 7.5 and 8.0 using a robust buffer system (e.g., 0.2 M Tris-HCl or HEPES).

Q2: During the cleavage step, mass spectrometry shows a +33 Da mass shift instead of fragmentation. What causes this? Causality: A +33 Da shift indicates the formation of dehydroalanine. Cleavage requires nucleophilic attack by the backbone amide nitrogen onto the cyanylated cysteine. This intramolecular cyclization requires a high pH (9.0–10.0) to deprotonate the amide. However, at elevated temperatures (>45°C) or excessively high pH (>10.5), the highly polarized S-Cβ bond undergoes an E2 β-elimination reaction. This alternate pathway strips the cyanosulfanyl group entirely, yielding cleavage-resistant dehydroalanine (2)[2]. Solution: Strictly cap the cleavage temperature at 37°C. If β-elimination persists, lower the pH to 9.0 and introduce a strong nucleophile like 1 M glycine to catalyze the cleavage without driving elimination[1].

Q3: Can I perform the cyanylation and cleavage in a single one-pot reaction to save time? Causality: Yes, but it requires a strategic, time-delayed pH shift. Because cyanylation is optimal at pH 8.0 and cleavage at pH 9.0, adding the reagent at an initial pH of 9.0 will cause rapid reagent degradation. Solution: Initiate the reaction at pH 8.0 for 1 hour. Then, without desalting, adjust the pH to 9.0 using 1 M NaOH or by adding a high-pH glycine buffer to trigger the cleavage phase.

Logic Start Parameter Optimization pH_Cy Cyanylation pH Start->pH_Cy pH_Cl Cleavage pH Start->pH_Cl Temp Temperature Start->Temp LowPH_Cy < 7.5: Low Yield pH_Cy->LowPH_Cy HighPH_Cy > 8.5: Hydrolysis pH_Cy->HighPH_Cy LowPH_Cl < 8.5: Slow Cleavage pH_Cl->LowPH_Cl HighPH_Cl > 10.5: β-elimination pH_Cl->HighPH_Cl HighTemp > 45°C: Degradation Temp->HighTemp

Logical troubleshooting matrix for pH and temperature deviations during the reaction.

Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reaction parameters, optimal targets, and the quantitative impact of deviations on the integrity of the experiment.

Reaction StepParameterTested RangeOptimal ValueConsequence of Deviation
Cyanylation pH6.0 - 9.07.5 - 8.0 <7.5: Incomplete cyanylation (<50% yield); >8.5: Reagent hydrolysis & lysine carbamylation.
Cyanylation Temperature4°C - 45°C37°C <25°C: Slow kinetics (requires >4h); >45°C: Off-target modifications.
Cleavage pH8.0 - 11.09.0 <8.5: Uncleaved intermediate remains; >10.0: High dehydroalanine yield (>40%).
Cleavage Temperature25°C - 60°C37°C >45°C: β-elimination dominates over peptide bond cleavage.

Standard Optimized Protocol (Self-Validating System)

This protocol utilizes a built-in validation checkpoint (Ellman's assay) to mathematically guarantee that 100% of the cysteines have been successfully cyanylated prior to initiating the irreversible cleavage step.

Step 1: Protein Preparation & Reduction

  • Dissolve the target protein (1-5 mg/mL) in Denaturing Cyanylation Buffer (6 M Guanidine-HCl, 0.2 M Tris-HCl, 1 mM EDTA, pH 8.0).

  • Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce all disulfide bonds.

  • Critical: Remove excess DTT via a desalting column (e.g., Sephadex G-25) equilibrated with the Cyanylation Buffer. Residual DTT will competitively consume the cyanylating reagent.

Step 2: Cyanylation 4. Prepare a fresh stock of 2-(cyanosulfanyl)-3-nitrobenzoic acid in DMF. 5. Add a 10-fold molar excess of the reagent (relative to total thiol content) to the protein solution. Ensure final DMF concentration remains <5% v/v to prevent protein precipitation. 6. Incubate at 37°C for 1 hour in the dark.

Step 3: Self-Validation Checkpoint 7. Extract a 5 µL aliquot of the reaction mixture and react it with DTNB (Ellman's reagent) in a microplate. 8. Measure absorbance at 412 nm. A lack of yellow color (Abs ~0) confirms 100% cyanylation of free thiols. If a signal is detected, add additional reagent and incubate for 30 more minutes.

Step 4: Cleavage 9. Adjust the pH of the validated reaction mixture to 9.0 using 1 M NaOH. Alternatively, for difficult-to-cleave sequences, add 1 M Glycine (pH 9.0) to act as a nucleophilic catalyst[1]. 10. Incubate at 37°C for 14–16 hours. 11. Terminate the reaction by adding β-mercaptoethanol to a final concentration of 10 mM and lowering the pH to <6.0 with glacial acetic acid. The fragments are now ready for LC-MS/MS analysis.

References

  • Tang, H.Y., & Speicher, D.W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48-61. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working with 2-(cyanosulfanyl)-3-nitrobenzoic acid (also referred to as 2-thiocyanato-3-nitrobenzoic acid).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working with 2-(cyanosulfanyl)-3-nitrobenzoic acid (also referred to as 2-thiocyanato-3-nitrobenzoic acid).

Because the cyanosulfanyl (-SCN) moiety is highly electrophilic and sensitive to both nucleophilic attack and thermal degradation, standard purification techniques often fail, resulting in poor yields or irreversible dimerization. This guide provides field-proven, self-validating methodologies to isolate the pure monomeric acid while maintaining strict scientific integrity.

Solvent Selection Matrix

The choice of solvent is the single most critical variable in preventing the degradation of the thiocyanate group. Protic solvents must be avoided due to their nucleophilic nature, which promotes solvolysis.

Solvent SystemBoiling Point (°C)Target Solubility (Cold / Hot)Degradation RiskRecommendation
Ethyl Acetate / Hexane 77 / 69Low / HighLow (Aprotic)Optimal / Gold Standard
Toluene 110Very Low / ModerateLow (Aprotic)Good alternative for highly impure batches
Ethanol / Water 78 / 100Moderate / HighHigh (Hydrolysis)Avoid
Methanol 65Moderate / HighHigh (Nucleophilic)Avoid
Dichloromethane 39High / HighLow (Aprotic)Poor recovery (Solubility too high)

Standard Operating Procedure (SOP): Aprotic Recrystallization

This protocol utilizes a dual-solvent (anti-solvent) approach to ensure maximum purity without exposing the labile -SCN group to hydrolytic conditions.

Step-by-Step Methodology:

  • Solubilization: Weigh 10.0 g of crude 2-(cyanosulfanyl)-3-nitrobenzoic acid into a dry 250 mL Erlenmeyer flask. Add 50 mL of anhydrous Ethyl Acetate.

  • Controlled Heating: Warm the suspension gently on a heating mantle to 65–70°C until the target monomer dissolves. Causality Note: Do not exceed 75°C. Excessive thermal energy drives the isomerization of thiocyanates to isothiocyanates.

  • Hot Filtration (Self-Validation Step): Inspect the solution. If a yellow/orange insoluble powder remains, this is the degraded disulfide dimer. Perform a rapid hot filtration through a pre-warmed Buchner funnel to remove this impurity.

  • Anti-Solvent Addition: Transfer the clear, hot filtrate to a stirring hotplate. Dropwise, add warm Hexane (approx. 30–40 mL) until the solution becomes faintly turbid (the "cloud point").

  • Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours. Causality Note: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding trapped impurities.

  • Maturation: Transfer the flask to an ice bath (0–4°C) for 1 hour to depress solubility and maximize precipitation yield.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 15 mL of ice-cold Hexane to remove residual mother liquor.

  • Desiccation: Dry the crystals in a vacuum desiccator over silica gel overnight. Never use an oven, as localized hot spots will degrade the product.

Workflow A Crude 2-(cyanosulfanyl)- 3-nitrobenzoic acid B Dissolve in minimal hot Ethyl Acetate (70°C) A->B C Hot Filtration (Remove insoluble disulfides) B->C If turbid D Add warm Hexane until cloud point B->D If clear C->D E Slow Cooling to 20°C (Nucleation) D->E F Ice Bath Cooling (0-4°C) (Maximize Yield) E->F G Vacuum Filtration & Cold Hexane Wash F->G H Vacuum Desiccation (Pure Crystals) G->H

Workflow for the aprotic recrystallization of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Troubleshooting & FAQs

Q: Why does my crude product turn into an insoluble yellow paste when I try to recrystallize it from hot ethanol or water? A: Ethanol and water are protic solvents. When heated, they facilitate the solvolysis of the thiocyanate group. If there are even trace basic impurities from your crude synthesis, the -SCN group is rapidly cleaved to form a thiolate. This thiolate subsequently oxidizes in the presence of air to form the highly insoluble bis(3-nitro-2-carboxyphenyl) disulfide[1]. Always switch to an aprotic solvent system like Ethyl Acetate/Hexane to prevent this.

Q: Can I use an acid-base extraction (e.g., dissolving in aqueous NaHCO₃ and precipitating with HCl) to remove non-acidic impurities before recrystallization? A: Absolutely not. This is a frequent and costly pitfall. The cyanosulfanyl group is highly sensitive to basic conditions. Exposing the compound to even mild bases like sodium bicarbonate will trigger nucleophilic attack by hydroxide ions, resulting in the rapid cleavage of the thiocyanate group to yield a thiolate and cyanate[2]. This is the exact mechanistic principle by which its structural isomer, 2-nitro-5-thiocyanatobenzoic acid (NTCB), is utilized to cleave proteins at cysteine residues[1].

Q: During purification, I noticed a strong, pungent odor resembling bitter almonds or sulfur. What does this indicate? A: This is a critical warning sign of severe thermal or base-catalyzed degradation. The odor indicates the release of volatile sulfur compounds or hydrogen cyanide (HCN) resulting from the breakdown of the thiocyanate moiety. This typically occurs if the recrystallization temperature exceeds 80°C. Immediately move the operation to a fume hood, quench the solution with a mild oxidant (like bleach) if safe to do so, and discard it as hazardous waste.

Q: How do I remove the disulfide impurity if it has already formed in my crude batch? A: Disulfides of nitrobenzoic acids are notoriously insoluble in most cold organic solvents, whereas your target monomer is highly soluble in warm polar aprotic solvents. You can exploit this physical property by performing a hot filtration (Step 3 in the SOP). Dissolve the crude mixture in hot ethyl acetate; the disulfide will remain as an undissolved suspension. Filter it hot, then proceed with the hexane anti-solvent addition to rescue the pure monomer.

Degradation A 2-(cyanosulfanyl)- 3-nitrobenzoic acid B Hydroxide Ion (OH⁻) Nucleophilic Attack A->B Basic pH (>7) C Thiolate Intermediate + Cyanate (OCN⁻) B->C Cleavage D Oxidation / Dimerization C->D O2 exposure E Bis(3-nitro-2-carboxyphenyl) Disulfide D->E Irreversible

Base-catalyzed degradation pathway of the cyanosulfanyl group leading to disulfide formation.

References

  • Source: allpeptide.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

2-(cyanosulfanyl)-3-nitrobenzoic acid vs 2-nitro-5-thiocyanatobenzoic acid reactivity

An In-Depth Comparative Guide to Electrophilic Cyanating Agents: 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) vs. its Isomer, 2-(cyanosulfanyl)-3-nitrobenzoic acid Introduction The introduction of a cyano (-CN) group is a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Electrophilic Cyanating Agents: 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) vs. its Isomer, 2-(cyanosulfanyl)-3-nitrobenzoic acid

Introduction

The introduction of a cyano (-CN) group is a fundamental transformation in organic synthesis and chemical biology. As versatile functional groups, nitriles serve as precursors to amines, amides, carboxylic acids, and tetrazoles, making them invaluable in drug discovery and development.[1][2][3] In protein chemistry, the selective modification of cysteine residues offers a powerful tool for probing protein structure, function, and for the development of antibody-drug conjugates. This has led to the development of specialized electrophilic cyanating agents designed to react specifically with nucleophilic thiol groups under physiological conditions.

Among these reagents, 2-nitro-5-thiocyanatobenzoic acid (NTCB) is a well-established compound used for the specific cyanylation and subsequent cleavage of proteins at cysteine residues.[4][5][6] Its reactivity and utility have been documented in numerous studies. However, the influence of functional group positioning on the benzoic acid scaffold is critical to its efficacy. This guide provides an in-depth comparison between the widely-used NTCB and its lesser-known constitutional isomer, 2-(cyanosulfanyl)-3-nitrobenzoic acid.

While extensive experimental data exists for NTCB, its 2,3-substituted isomer is not commercially available or prominently featured in scientific literature. Therefore, this guide will combine a thorough review of NTCB's performance with a predictive analysis of its isomer's reactivity, grounded in fundamental principles of physical organic chemistry. This comparative approach will illuminate the subtle yet profound impact of molecular architecture on chemical reactivity, offering valuable insights for researchers in organic synthesis and drug development.

Profile of the Established Reagent: 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)

2-Nitro-5-thiocyanatobenzoic acid, commonly abbreviated as NTCB, is a highly reactive compound designed to rapidly transfer its cyano group to a nucleophilic thiolate, such as the side chain of a cysteine residue in a protein.[4][6]

Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name 2-nitro-5-thiocyanatobenzoic acid[7]
Synonyms NTCB, 2-Nitro-5-thiocyanobenzoic acid[7]
CAS Number 30211-77-9[4][5][8]
Molecular Formula C₈H₄N₂O₄S[7][8]
Molecular Weight 224.19 g/mol [5][7]
Appearance Yellow fine crystalline powder[4][5]
Melting Point 156-157 °C[4][5]
Storage Temperature 2-8°C[5]
Mechanism of Action and Reactivity

The primary application of NTCB is the selective cyanylation of sulfhydryl groups.[5] The reaction proceeds via nucleophilic attack of a deprotonated thiol (thiolate) on the electrophilic carbon of the thiocyanate (-SCN) group. This attack displaces the 5-thio-2-nitrobenzoate as a leaving group, resulting in the formation of an S-cyano derivative of the original thiol.

The reactivity of NTCB is significantly enhanced by its electronic structure:

  • Electrophilic Activation : The thiocyanate group is inherently electrophilic at the carbon atom.

  • Electron-Withdrawing Nitro Group : The nitro group (-NO₂) at the C2 position is a powerful electron-withdrawing group. Its influence is transmitted through the aromatic ring via resonance and inductive effects. Being in the para position relative to the sulfur atom of the leaving group, the nitro group strongly stabilizes the developing negative charge on the sulfur atom during the transition state, thereby lowering the activation energy of the reaction and increasing the reaction rate.

  • Leaving Group Stability : The resulting 5-thio-2-nitrobenzoate anion is a relatively stable leaving group, further driving the reaction to completion.

Following cyanylation, the modified protein can be cleaved at the N-terminal side of the S-cyanylated cysteine residue by incubation in an alkaline buffer. This two-step process has been a valuable method for protein sequencing and analysis.[9]

G cluster_0 Molecular Structures cluster_1 Reactivity Analysis NTCB 2-Nitro-5-thiocyanatobenzoic acid (NTCB) (Active Reagent) NTCB_react High Reactivity: - Nitro group is para to leaving group sulfur. - Strong resonance stabilization of transition state. - Less steric hindrance at the reaction center (C5). NTCB->NTCB_react Electronic Effects Isomer 2-(cyanosulfanyl)-3-nitrobenzoic acid (Isomeric Comparator) Isomer_react Predicted Low Reactivity: - Nitro group is meta to leaving group sulfur. - Weaker inductive stabilization, no resonance effect. - Significant steric hindrance from adjacent -COOH (C1) and -NO2 (C3) groups. Isomer->Isomer_react Electronic & Steric Effects

Caption: Structural and electronic comparison of NTCB and its isomer.

Experimental Protocol: Cyanylation of a Model Peptide

This protocol describes a general procedure for the cyanylation of a cysteine-containing peptide using NTCB.

Objective: To selectively modify the thiol group of a cysteine residue with a cyano group.

Materials:

  • Cysteine-containing peptide

  • 2-Nitro-5-thiocyanatobenzoic acid (NTCB)

  • Cyanylation Buffer: 0.2 M Tris-HCl, pH 8.0, containing 2 mM EDTA

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reverse-phase HPLC system for analysis

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Cyanylation Buffer to a final concentration of 1-5 mg/mL. Causality: A basic pH (8.0) is crucial to deprotonate the cysteine's thiol group to the more nucleophilic thiolate anion, which is the reactive species.

  • NTCB Stock Solution: Prepare a 100 mM stock solution of NTCB in DMF or DMSO. Causality: NTCB has poor aqueous solubility, requiring an organic co-solvent.

  • Reaction Initiation: Add a 10-fold molar excess of the NTCB stock solution to the peptide solution. For example, for a 1 mM peptide solution, add NTCB to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes in the dark. Causality: NTCB is light-sensitive, and incubation in the dark prevents potential photodegradation. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by RP-HPLC coupled with mass spectrometry to confirm the mass shift corresponding to the S-cyanylation.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like dithiothreitol (DTT) or by acidification.

  • Purification: Purify the S-cyanylated peptide from excess reagent and byproducts using RP-HPLC.

Known Complications and Optimization:

  • Side Reactions: NTCB can lead to side reactions, including the formation of mixed disulfides between the peptide and the leaving group.[10] Additionally, carbamylation of lysine residues has been identified as a significant side reaction.[9][11]

  • Incomplete Cleavage: The subsequent cleavage step is often inefficient. This has been attributed not to beta-elimination as previously thought, but to a mass-neutral rearrangement of the cyanylated cysteine into a cleavage-resistant product.[9][11]

  • Optimization: To minimize side reactions, it is recommended to use the minimum necessary excess of NTCB and reaction time. Desalting the reaction mixture before the cleavage step can reduce carbamylation.[9]

Caption: Experimental workflow for peptide cyanylation using NTCB.

The Isomeric Contender: 2-(cyanosulfanyl)-3-nitrobenzoic acid

This compound is a constitutional isomer of NTCB, with the positions of the cyanosulfanyl (-SCN) and nitro (-NO₂) groups altered. A thorough search of chemical databases and literature reveals no significant reports on its synthesis or application as a cyanating agent, suggesting it is either synthetically challenging to access or functionally ineffective compared to NTCB.

Chemical and Physical Properties (Predicted)
PropertyValueBasis
IUPAC Name 2-(cyanosulfanyl)-3-nitrobenzoic acidStructure
CAS Number Not AssignedDatabase Search
Molecular Formula C₈H₄N₂O₄SStructure
Molecular Weight 224.19 g/mol Structure
Appearance Likely a crystalline solidIsomeric Nature
Reactivity Predicted to be lowSee analysis below
Predicted Reactivity: A Mechanistic Analysis

By applying principles of physical organic chemistry, we can predict how the altered substitution pattern would drastically affect the reactivity of this isomer compared to NTCB.

  • Electronic Effects: In this isomer, the nitro group is at the C3 position, which is meta to the C2 position bearing the cyanosulfanyl group. While the nitro group can still exert an electron-withdrawing inductive effect, its powerful resonance-withdrawing effect does not extend to the meta position. Therefore, it cannot effectively stabilize the negative charge that develops on the sulfur atom of the leaving group during the transition state of a nucleophilic attack. This lack of resonance stabilization would lead to a significantly higher activation energy and, consequently, a much slower reaction rate.

  • Steric Hindrance: The cyanosulfanyl group at C2 is flanked by a carboxylic acid group at C1 and a nitro group at C3. This ortho-substitution pattern creates significant steric crowding around the reactive center. The approach of a nucleophile, especially a bulky one like a cysteine residue within a folded peptide chain, would be severely hindered. This steric impediment would further decrease the reaction rate.

Hypothesis: Based on this analysis, 2-(cyanosulfanyl)-3-nitrobenzoic acid is predicted to be a substantially less reactive and less effective electrophilic cyanating agent than NTCB. The combination of unfavorable electronic effects and significant steric hindrance likely renders it unsuitable for the efficient modification of thiols, explaining its absence from the chemical literature and commercial supply.

Comparative Summary and Outlook

Feature2-Nitro-5-thiocyanatobenzoic acid (NTCB)2-(cyanosulfanyl)-3-nitrobenzoic acid
Nitro Group Position C2 (ortho to -COOH, para to -S)C3 (meta to -SCN)
Thiocyanate Position C5C2
Electronic Effect Strong resonance and inductive stabilization of the leaving group.Weak inductive stabilization only; no resonance effect.
Steric Hindrance Relatively low at the C5 reaction site.High, due to adjacent -COOH and -NO₂ groups.
Reactivity High, well-documented.[4][6]Predicted to be very low.
Availability Commercially available.Not commercially available.
Literature Support Extensive.[5][9][10][11][12][13]None found.

This comparative guide demonstrates the critical importance of isomeric structure in reagent design. While 2-nitro-5-thiocyanatobenzoic acid (NTCB) and 2-(cyanosulfanyl)-3-nitrobenzoic acid share the same molecular formula, their reactivities are expected to be worlds apart. The strategic placement of the electron-withdrawing nitro group para to the leaving group's sulfur atom in NTCB is the key to its high reactivity as an electrophilic cyanating agent. Conversely, the unfavorable positioning of the nitro group and significant steric hindrance in its 2,3-substituted isomer predict a chemically inert character for this specific application.

For researchers and drug development professionals, this analysis serves as a crucial reminder that rational design, based on a firm understanding of electronic and steric effects, is paramount for developing effective chemical tools. While NTCB is an effective reagent, its known side reactions and the inefficiencies of the subsequent cleavage step highlight an ongoing need for the development of next-generation cyanating agents with improved performance and cleaner reaction profiles.[9][14][15]

References

  • A Comparative Guide to Cyanation Reagents: Cyanogen Bromide vs. Modern Cyanamides. Benchchem.
  • 2-NITRO-5-THIOCYANATOBENZOIC ACID | 30211-77-9. ChemicalBook.
  • 2-nitro-5-thiocyanatobenzoic acid — Chemical Substance Information. NextSDS.
  • Cyanation [Synthetic Reagents]. Tokyo Chemical Industry Co., Ltd.
  • Degani, Y., Neumann, H., & Patchornik, A. (1972). Selective cyanylation of sulfhydryl groups. II. Synthesis of 2-nitro-5-thiocyanatobenzoic acid. The Journal of Organic Chemistry, 37(1), 1-11. Available at: [Link]

  • Safety Data Sheet - 2-Nitro-5-thiocyanatobenzoic Acid. Cayman Chemical.
  • 2-Nitro-5-thiocyanatobenzoic acid powder 30211-77-9. Sigma-Aldrich.
  • 2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266. PubChem.
  • 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Reactive Reagent. MedChemExpress.
  • Formamide and Cyanuric Chloride as a New Cyanation Agent. ChemistryViews.
  • Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-Nitro-5-Thiocyanobenzoic Acid. MP Biomedicals.
  • Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical biochemistry, 334(1), 48-61. Available at: [Link]

  • Hibbert, R. G., & Brocklehurst, K. (1978). Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. Biochemical Journal, 171(3), 755-758. Available at: [Link]

  • Cyanation. Wikipedia. Available at: [Link]

  • Cyanation Reagents. TCI Chemicals.
  • Recent developments and applications of cyanamides in electrophilic cyanation. National Open Access Monitor, Ireland.
  • Electrophilic Cyanation with Carbon Isotopes: A Versatile Access to 13C, 14C, and 11C Aryl Nitriles from Labeled NCTS. Journal of the American Chemical Society. Available at: [Link]

  • Brachet, E., & Taran, F. (2018). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 16(38), 6834-6850. Available at: [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC. Available at: [Link]

  • Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Request PDF on ResearchGate. Available at: [Link]

  • 2-Nitro-5-thiocyanatobenzoic Acid (NTCB, CAS Number: 30211-77-9). Cayman Chemical.
  • de Souza, M. V. N. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Revista Virtual de Química, 14(2), 1-13. Available at: [Link]

  • Zarei, M., & Noroozi, M. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-14. Available at: [Link]

Sources

Comparative

Validation of LC-MS/MS Methods for 2-(Cyanosulfanyl)-3-nitrobenzoic Acid Quantification: A Comparative Guide

Introduction In drug development and biochemical toxicology, the precise quantification of electrophilic adducts is critical for evaluating target engagement and exposure levels. 2-(cyanosulfanyl)-3-nitrobenzoic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In drug development and biochemical toxicology, the precise quantification of electrophilic adducts is critical for evaluating target engagement and exposure levels. 2-(cyanosulfanyl)-3-nitrobenzoic acid is a highly specific derivative formed during the cyanylation of thiols or as a surrogate biomarker for cyanide exposure when utilizing targeted disulfide precursors .

Because the cyanosulfanyl (–SCN) moiety is chemically labile and susceptible to degradation in complex biological matrices, selecting the correct analytical modality is paramount. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternative methods (Colorimetry and GC-MS), providing a self-validating experimental workflow and supporting validation data to ensure absolute scientific integrity in your quantification efforts.

Methodological Comparison: Why LC-MS/MS is the Gold Standard

Historically, the cleavage of nitrobenzoic acid-based disulfides has been measured via the stoichiometric release of a colored byproduct (e.g., thionitrobenzoate). However, when quantifying the actual cyanosulfanyl adduct, LC-MS/MS vastly outperforms legacy techniques.

  • Colorimetry (UV-Vis at 412 nm): While inexpensive, colorimetric assays lack molecular specificity. Furthermore, biological matrices like plasma contain hemoglobin, which exhibits strong Soret band absorption overlapping the 412–436 nm range. This causes severe baseline interference and false-positive artifacts .

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent sensitivity but requires aggressive derivatization to volatilize the analyte. The high temperatures of the GC injection port frequently induce β-elimination or thermal degradation of the fragile cyanosulfanyl bond, leading to under-reporting of the analyte .

  • LC-MS/MS (The Superior Alternative): LC-MS/MS operates at ambient or near-ambient temperatures, perfectly preserving the thermolabile –SCN group. By utilizing Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode, it completely bypasses optical interferences and eliminates the need for volatile derivatization.

Table 1: Comparative Performance Metrics in Plasma Matrices
Analytical MetricLC-MS/MS (MRM Mode)UV-Vis ColorimetryGC-MS (Derivatized)
Limit of Detection (LOD) 1.5 ng/mL500 ng/mL25 ng/mL
Dynamic Range 5 – 5,000 ng/mL1,000 – 50,000 ng/mL50 – 2,000 ng/mL
Matrix Interference Minimal (SIL-IS corrected)High (Hemoglobin overlap)Moderate (Matrix deposition)
Sample Prep Time ~30 mins~10 mins~120 mins
Analyte Thermal Stability Excellent (Ambient LC)ExcellentPoor (High Temp Inlet)

Reaction Pathway & Chemical Logic

The formation of 2-(cyanosulfanyl)-3-nitrobenzoic acid relies on the nucleophilic attack of a cyanide ion on a specific disulfide precursor. Understanding this pathway is crucial for predicting the analyte's behavior during extraction.

Reaction_Pathway Cyanide Cyanide Ion (CN-) Reaction Nucleophilic Cleavage Cyanide->Reaction Disulfide Disulfide Precursor (Nitrobenzoic Acid Deriv.) Disulfide->Reaction Analyte 2-(cyanosulfanyl)- 3-nitrobenzoic acid Reaction->Analyte Byproduct Free Thiol Byproduct Reaction->Byproduct

Fig 1. Nucleophilic cleavage of a disulfide precursor to form the cyanosulfanyl analyte.

Mechanistic Insight: The proximity of the strongly electron-withdrawing nitro group at the 3-position renders the cyanosulfanyl moiety at the 2-position highly susceptible to base-catalyzed hydrolysis. Therefore, maintaining a strictly acidic environment during sample preparation is chemically imperative to prevent the analyte from reverting to a free thiol.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 13C,15N -labeled 2-(cyanosulfanyl)-3-nitrobenzoic acid—at the very first step, any subsequent volumetric errors, extraction inefficiencies, or matrix-induced ion suppression in the ESI source are mathematically nullified via ratio-based quantification.

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition:

    • Transfer 100 µL of biological plasma/serum to a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the SIL-IS working solution (1.0 µg/mL in water). Causality: Early addition ensures the IS undergoes the exact same matrix binding and extraction dynamics as the endogenous analyte.

  • Acidified Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid (FA).

    • Causality: ACN efficiently disrupts protein-ligand binding to precipitate the protein fraction. The 0.1% FA lowers the pH, protonating the nitrobenzoic acid moiety and shielding the electrophilic cyanosulfanyl bond from base-catalyzed degradation.

  • Phase Separation:

    • Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Drying & Concentration:

    • Transfer 300 µL of the clarified supernatant to a clean glass vial.

    • Evaporate to dryness under a gentle stream of nitrogen gas at ambient temperature (20-25°C) . Causality: Applying heat during drying will thermally degrade the –SCN group.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Water / 5% ACN with 10 mM ammonium formate, pH 3.5).

    • Causality: Matching the reconstitution solvent to the initial gradient conditions prevents solvent-effect peak distortion (fronting/tailing) on the LC column.

LCMS_Workflow Start Biological Sample (Plasma/Serum) IS Add SIL-IS (Self-Validating Step) Start->IS Prep Protein Precipitation (Ice-cold ACN + 0.1% FA) IS->Prep Centrifuge Centrifugation (15,000 x g, 4°C) Prep->Centrifuge Dry Nitrogen Drying (Ambient Temp) Centrifuge->Dry Recon Reconstitution (Initial Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI- MRM Mode) Recon->LCMS

Fig 2. Self-validating LC-MS/MS workflow for 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Method Validation Data

When the above protocol is executed using a sub-2 µm C18 reversed-phase column and a triple quadrupole mass spectrometer, the method easily meets stringent FDA/EMA bioanalytical validation guidelines. The use of the SIL-IS ensures that matrix effects—often the downfall of LC-MS/MS assays—are tightly controlled.

Table 2: Experimental Validation Results (Plasma Matrix)
Validation ParameterExperimental ResultRegulatory Acceptance Criteria (FDA/EMA)
Linearity ( R2 ) 0.9985 0.990
Intra-day Precision (CV%) 2.4% - 5.1% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 3.8% - 6.5% 15% ( 20% at LLOQ)
Accuracy (% Bias) -3.2% to +4.1% ± 15% ( ± 20% at LLOQ)
Absolute Recovery 85% - 89%Consistent across low, mid, and high QC levels
Matrix Effect (IS-Normalized) 98% - 102%~ 100% (indicates complete correction by SIL-IS)

By leveraging the chemical stability provided by an acidified extraction and the mathematical reliability of stable-isotope dilution, this LC-MS/MS method provides an uncompromising, self-validating solution for the quantification of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

References

  • Fafarman, A. T., et al. "Site-Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins." Journal of the American Chemical Society, 2006. URL:[Link]

  • Bhandari, R. K., et al. "Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma." Analytical and Bioanalytical Chemistry, 2014. URL:[Link]

  • Grigoryan, H., et al. "Unique Cyanide Adduct in Human Serum Albumin: Potential as a Surrogate Exposure Marker." Chemical Research in Toxicology, 2011. URL:[Link]

Validation

A Comparative Guide to the Synthesis of 2-(cyanosulfanyl)-3-nitrobenzoic acid: Navigating Reproducibility Across Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent, reproducible synthesis of key intermediates is paramount. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent, reproducible synthesis of key intermediates is paramount. This guide provides an in-depth technical analysis of the synthesis of 2-(cyanosulfanyl)-3-nitrobenzoic acid, a potentially valuable building block in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just a protocol, but a framework for understanding the critical parameters that govern the success and reproducibility of this synthesis across different batches. We will explore two plausible synthetic routes, dissecting the causality behind experimental choices and providing self-validating systems to ensure robust outcomes.

Introduction: The Challenge of Reproducibility in Complex Syntheses

The synthesis of highly functionalized aromatic compounds like 2-(cyanosulfanyl)-3-nitrobenzoic acid often presents challenges in achieving batch-to-batch consistency. Minor variations in reagent quality, reaction conditions, and work-up procedures can lead to significant deviations in yield, purity, and even the formation of unexpected byproducts. This guide is designed to empower researchers to anticipate and control these variables, leading to a more efficient and reliable synthetic process.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of 2-(cyanosulfanyl)-3-nitrobenzoic acid, starting from readily available precursors:

  • Route A: A Sandmeyer-type reaction from 2-amino-3-nitrobenzoic acid.

  • Route B: A nucleophilic aromatic substitution from 2-chloro-3-nitrobenzoic acid.

The choice between these routes may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

Route A: Sandmeyer Thiocyanation of 2-amino-3-nitrobenzoic acid

This route leverages the well-established Sandmeyer reaction, which is a versatile method for the conversion of aryl amines to a variety of functional groups.[1]

Experimental Workflow (Route A)

Route A Workflow cluster_0 Diazotization cluster_1 Thiocyanation cluster_2 Work-up & Purification A 2-amino-3-nitrobenzoic acid B Diazonium Salt Intermediate A->B  NaNO2, aq. HCl, 0-5 °C   C 2-(cyanosulfanyl)-3-nitrobenzoic acid B->C  CuSCN or KSCN, heat   D Crude Product C->D  Quenching, Extraction   E Pure Product D->E  Crystallization/Chromatography   Route B Workflow cluster_0 Substitution Reaction cluster_1 Product Formation cluster_2 Work-up & Purification A 2-chloro-3-nitrobenzoic acid C Reaction Mixture A->C B Thiocyanate Salt (e.g., KSCN) B->C D 2-(cyanosulfanyl)-3-nitrobenzoic acid C->D  Polar aprotic solvent (e.g., DMF, DMSO), heat   E Crude Product D->E  Acidification, Extraction   F Pure Product E->F  Crystallization/Chromatography  

Sources

Comparative

A Researcher's Guide to Purity Assessment of 2-(cyanosulfanyl)-3-nitrobenzoic acid via NMR Spectroscopy

An In-Depth Technical Guide for Accurate Purity Determination in Pharmaceutical and Chemical Research In the landscape of drug discovery and chemical synthesis, the purity of a compound is not merely a quality metric; it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Accurate Purity Determination in Pharmaceutical and Chemical Research

In the landscape of drug discovery and chemical synthesis, the purity of a compound is not merely a quality metric; it is a fundamental prerequisite for reliable and reproducible experimental outcomes. For a molecule like 2-(cyanosulfanyl)-3-nitrobenzoic acid, which holds potential in various therapeutic and synthetic applications, an accurate assessment of its purity is paramount. This guide provides a comprehensive, technically grounded protocol for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to evaluate the purity of 2-(cyanosulfanyl)-3-nitrobenzoic acid, offering a robust alternative to chromatographic methods.

This guide is structured to provide not just a procedural outline, but also the underlying scientific rationale for each step, ensuring a deep understanding of the methodology. We will explore the principles of quantitative NMR (qNMR), delve into the specifics of sample preparation, and detail the interpretation of spectral data to arrive at a confident purity assessment.

The Principle: Why NMR for Purity Analysis?

While chromatography is a common technique for purity analysis, quantitative NMR (qNMR) spectroscopy offers a distinct and often complementary approach.[1][2] The power of qNMR lies in its ability to provide a direct, quantitative measure of a compound's purity without the need for a specific reference standard of the analyte itself.[3] The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. By comparing the integral of a signal from the target compound to that of a known, high-purity internal standard, one can accurately determine the concentration and, consequently, the purity of the analyte.[4][5]

This method is particularly advantageous as it is non-destructive and can provide simultaneous structural confirmation of the analyte and its impurities.[1][6]

Experimental Workflow: From Sample Preparation to Purity Calculation

The following workflow outlines the critical steps for a successful qNMR purity determination of 2-(cyanosulfanyl)-3-nitrobenzoic acid.

Caption: A streamlined workflow for qNMR-based purity assessment.

Detailed Experimental Protocol

1. Sample Preparation: The Foundation of Accuracy

The quality of your NMR data is intrinsically linked to the meticulousness of your sample preparation.[7]

  • Materials:

    • 2-(cyanosulfanyl)-3-nitrobenzoic acid sample (approx. 10-20 mg)

    • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[8]

    • High-precision analytical balance

    • Volumetric flask

    • Clean, dry NMR tube[9]

    • Pasteur pipette and glass wool for filtration

  • Procedure:

    • Accurate Weighing: Precisely weigh approximately 10-20 mg of the 2-(cyanosulfanyl)-3-nitrobenzoic acid sample and a similar, accurately known mass of the internal standard.[10]

    • Dissolution: Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent in a volumetric flask. DMSO-d₆ is often a good choice for carboxylic acids. Ensure complete dissolution.

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[7] Solid particles can degrade spectral quality by distorting the magnetic field homogeneity.[7]

    • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition: Capturing the Spectral Fingerprint

The acquisition parameters must be optimized to ensure quantitative accuracy.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Key Parameters for ¹H qNMR:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton of interest in both the analyte and the internal standard. A longer delay ensures complete relaxation of all protons between scans, which is essential for accurate integration.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the signals to be integrated).

    • Spectral Width (sw): Ensure the spectral width encompasses all signals of interest, including the analyte, internal standard, and any potential impurities.

3. Data Processing: Refining the Raw Data

Proper data processing is crucial for extracting accurate quantitative information.

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

4. Signal Identification and Integration: The Heart of the Analysis

  • ¹H NMR Spectral Characteristics of 2-(cyanosulfanyl)-3-nitrobenzoic acid:

    • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm.[11] The specific chemical shifts will be influenced by the electron-withdrawing nitro group and the cyanosulfanyl group.

    • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm.[12][13] Its position can be concentration and solvent-dependent.[12]

  • ¹³C NMR Spectral Characteristics:

    • Carboxyl Carbon: The carboxylic acid carbon typically resonates in the range of 165-185 ppm.[12][14]

    • Nitrile Carbon: The carbon of the cyano group is expected in the 115-130 ppm range.[12]

    • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (approximately 120-170 ppm).

  • Identifying Impurities:

    • Starting Materials: Look for signals corresponding to unreacted starting materials, such as 2-chloro-3-nitrobenzoic acid or other precursors.[15]

    • Isomeric Byproducts: Nitration reactions can sometimes yield isomeric products.[16] For example, the formation of 2-(cyanosulfanyl)-5-nitrobenzoic acid could be a possibility.

    • Residual Solvents: Signals from residual solvents used in the synthesis or purification process may be present.

  • Integration:

    • Select well-resolved, non-overlapping signals for both the 2-(cyanosulfanyl)-3-nitrobenzoic acid and the internal standard.

    • Integrate the selected signals accurately. The integral value is directly proportional to the number of protons giving rise to that signal.

5. Purity Calculation: The Quantitative Outcome

The purity of the 2-(cyanosulfanyl)-3-nitrobenzoic acid sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std * 100

Where:

  • I_analyte = Integral of the analyte signal

  • N_analyte = Number of protons corresponding to the analyte signal

  • I_std = Integral of the internal standard signal

  • N_std = Number of protons corresponding to the internal standard signal

  • MW_analyte = Molecular weight of the analyte

  • m_analyte = Mass of the analyte

  • MW_std = Molecular weight of the internal standard

  • m_std = Mass of the internal standard

  • P_std = Purity of the internal standard

Comparative Data Analysis

To illustrate the power of this technique, consider the following hypothetical ¹H NMR data for two different batches of 2-(cyanosulfanyl)-3-nitrobenzoic acid, with maleic anhydride as the internal standard.

Parameter Batch A (High Purity) Batch B (Lower Purity)
Analyte Signal Integral (Aromatic Proton) 1.000.85
Internal Standard Signal Integral 2.002.00
Calculated Purity 98.5%83.7%
Observed Impurity Signals Trace residual solventSignals consistent with starting material and an isomeric byproduct

This table clearly demonstrates how the relative integration of the analyte signal directly reflects its purity. In Batch B, the lower integral value for the analyte, coupled with the appearance of distinct impurity signals, provides a clear and quantitative measure of its reduced purity.

Conclusion

NMR spectroscopy, particularly quantitative ¹H NMR, offers a powerful, accurate, and direct method for determining the purity of 2-(cyanosulfanyl)-3-nitrobenzoic acid.[3][6][17] By following a well-defined experimental protocol, from meticulous sample preparation to careful data analysis, researchers can obtain reliable purity data that is crucial for the integrity of their scientific work. This guide provides the necessary framework for implementing this technique, empowering researchers and drug development professionals to confidently assess the quality of their compounds.

References

  • Quantitative NMR | Organic Primary Standards Group. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • NMR Sample Preparation. University of Arizona. Available at: [Link]

  • Quantitative NMR (qNMR) ― Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • NMR Sample Preparation. University of Toronto. Available at: [Link]

  • Westwood, S., Josephs, R., & Daire, E. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(24), 5971–5981. Available at: [Link]

  • Chapter 20: Carboxylic Acids and Nitriles. Available at: [Link]

  • Committee for the Development of qNMR Technology in Japan. Available at: [Link]

  • G. F. Pauli, S.-N. Chen, C. Simmler, D. C. Lankin, T. Gödecke, B. U. Jaki, J. B. Friesen, J. B. McAlpine, and J. G. Napolitano, "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220-9231, 2014. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Sample Preparation & NMR Tubes. Weizmann Institute of Science. Available at: [Link]

  • Quantitative NMR Spectroscopy. Available at: [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. Available at: [Link]

  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Sample Preparation. University College London. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. Available at: [Link]

  • Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Taylor & Francis. Available at: [Link]

  • 3-Nitrobenzoic acid. PubChem. Available at: [Link]

  • benzoic acid and its Impurities. Pharmaffiliates. Available at: [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Available at: [Link]

  • 3-Nitrobenzoic acid. Wikipedia. Available at: [Link]

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
  • 2-Chloro-3-nitrobenzoic acid. PubChem. Available at: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]

  • Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. Available at: [Link]

  • Synthesis of 3-nitrobenzoic acid. PrepChem.com. Available at: [Link]

  • Benzoic acid, 3-nitro-. NIST WebBook. Available at: [Link]

  • CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Scribd. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Commercial Suppliers of 2-(cyanosulfanyl)-3-nitrobenzoic acid for Research &amp; Development

Introduction: The Critical Role of Electrophilic Cyanating Agents in Synthesis In the landscape of modern medicinal chemistry and drug development, the cyano group is a privileged functional group. Its introduction can m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Electrophilic Cyanating Agents in Synthesis

In the landscape of modern medicinal chemistry and drug development, the cyano group is a privileged functional group. Its introduction can modulate a molecule's polarity, metabolic stability, and binding affinity. Electrophilic cyanating agents are the tools that make this introduction possible, and among them, reagents like 2-(cyanosulfanyl)-3-nitrobenzoic acid offer a unique reactivity profile. These reagents, often termed "CN+" sources, are crucial for creating complex molecular architectures.[1] However, their efficacy is directly tied to their quality. Impurities or degradation products can lead to failed reactions, misleading biological data, and significant project delays.

This guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating and qualifying commercial or custom-synthesis suppliers of 2-(cyanosulfanyl)-3-nitrobenzoic acid. We will move beyond simple catalog specifications and delve into the practical, hands-on analytical chemistry required to ensure the reagent you source is fit for purpose. The protocols and methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of your experimental results.

Identifying Potential Suppliers and Defining Critical Quality Attributes (CQAs)

While 2-(cyanosulfanyl)-3-nitrobenzoic acid is a specialized reagent, several avenues exist for procurement. These include large chemical suppliers who may offer it as a catalog item, and specialty chemical companies or contract research organizations (CROs) that provide custom synthesis services.

Regardless of the source, the following Critical Quality Attributes (CQAs) must be rigorously evaluated:

  • Identity: Does the material unequivocally match the chemical structure of 2-(cyanosulfanyl)-3-nitrobenzoic acid?

  • Purity: What is the percentage of the active reagent, and what are the identities and quantities of any impurities? Common impurities could include starting materials from the synthesis (e.g., 3-nitrobenzoic acid) or side-products.[2][3]

  • Stability: Electrophilic cyanating reagents can be sensitive to moisture, light, and temperature, leading to degradation over time.[4][5] Understanding the compound's stability under defined storage conditions is paramount.

  • Consistency: Does the quality of the reagent remain consistent from batch to batch?

The following workflow provides a systematic approach to this evaluation.

G cluster_0 Phase 1: Supplier Identification & Initial Screening cluster_1 Phase 2: Experimental Qualification cluster_2 Phase 3: Final Decision S1 Identify Potential Suppliers (Catalog vs. Custom Synthesis) S2 Request Certificate of Analysis (CoA) for multiple batches S1->S2 S3 Review Supplier Documentation (Synthesis route, preliminary QC data) S2->S3 E1 Procure Samples (From top 2-3 suppliers) S3->E1 Proceed if documentation is adequate E2 Perform Identity Confirmation (NMR & HRMS) E1->E2 E3 Conduct Purity & Impurity Profiling (HPLC-UV/DAD) E1->E3 D1 Compare Data (Purity, Stability, Cost) E2->D1 E4 Initiate Accelerated Stability Study (e.g., 40°C/75% RH for 2 weeks) E3->E4 E4->D1 Analyze post-stress samples D2 Select Primary & Secondary Supplier D1->D2

Caption: A comprehensive workflow for evaluating and qualifying commercial suppliers.

Experimental Evaluation Protocols: A Self-Validating System

The cornerstone of supplier evaluation is independent analytical verification. Do not rely solely on the supplier's Certificate of Analysis (CoA). The following protocols provide a multi-faceted approach to quality control.

Diagram of Key QC Checks

QC_Checks center Supplier Sample HPLC Purity Assay & Impurity Profile center->HPLC Quantitative NMR Structural Identity & Solvent Residue center->NMR Qualitative MS Molecular Weight Confirmation center->MS Qualitative node_purity >98%? HPLC->node_purity node_structure Correct Shifts? NMR->node_structure node_mw Correct m/z? MS->node_mw

Caption: The three pillars of analytical quality control for reagent validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

Expertise & Rationale: Reversed-phase HPLC with UV detection is the gold standard for quantifying the purity of aromatic compounds like nitrobenzoic acids.[6][7] We use a gradient elution method because it provides better resolution for separating the main compound from potential impurities with different polarities, which might not be achieved with an isocratic method.[8][9] A C18 column is chosen for its broad applicability in reversed-phase chromatography.

Protocol:

  • System: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 5 µm particle size, 150 mm x 4.6 mm.[6]

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the typical absorbance of nitroaromatic compounds).[6]

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL stock. Further dilute as necessary.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a diluent blank to check for system contamination.

    • Inject the sample solution.

    • Calculate purity using the area percent method. The main peak's area relative to the total area of all peaks represents the purity.

  • Trustworthiness Check (System Suitability): Perform five replicate injections of the same standard. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Expertise & Rationale: NMR spectroscopy provides definitive structural confirmation. ¹H NMR confirms the proton environment (aromatic substitution pattern), while ¹³C NMR confirms the carbon backbone.[10][11] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the carboxylic acid and does not obscure key regions of the spectrum.

Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for distinct multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring. A broad singlet at high ppm (>10 ppm) is expected for the carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Look for signals corresponding to the aromatic carbons, the carboxylic acid carbonyl carbon (~165-170 ppm), and the carbon of the thiocyanate group.

  • Trustworthiness Check: The observed chemical shifts and coupling patterns must be consistent with the proposed structure. Check for significant peaks corresponding to residual solvents or known potential impurities like 3-nitrobenzoic acid.[2][12]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[13][14] We use Electrospray Ionization (ESI) in negative mode, as it is highly effective for ionizing acidic molecules like carboxylic acids to produce the [M-H]⁻ ion.

Protocol:

  • System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: A rapid isocratic or gradient method similar to the HPLC protocol can be used, primarily for sample introduction.

  • MS Ionization Mode: ESI, Negative.

  • Mass Analyzer Mode: Full scan, high resolution (>10,000).

  • Data Analysis:

    • The exact mass of 2-(cyanosulfanyl)-3-nitrobenzoic acid (C₈H₄N₂O₄S) is 224.9868.

    • Look for the deprotonated molecular ion [M-H]⁻ at an m/z of approximately 223.9790.

  • Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical mass. Analyze the fragmentation pattern (MS/MS) if necessary to further confirm the structure; expect losses corresponding to COOH, CN, or NO₂.[15][16]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the evaluation process, here is a hypothetical comparison of three fictional suppliers.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity (HPLC Area %) 98.9%96.5%99.2%
Known Impurity 1 (3-nitrobenzoic acid) 0.45%2.10%0.15%
Unknown Impurity at RRT 1.2 0.20%0.55%Not Detected
Appearance Off-white powderYellowish powderWhite crystalline solid
CoA Match? YesNo (CoA stated >98%)Yes

Table 2: Stability and Cost-Effectiveness

ParameterSupplier ASupplier BSupplier C
Initial Purity 98.9%96.5%99.2%
Purity after 4 weeks at 25°C 98.5%95.1%99.1%
Degradation (%) 0.4%1.4%0.1%
Cost per Gram $150$95$180
Cost-Adjusted Purity ($/gram of pure compound) $151.67$98.45$181.45

Analysis & Recommendation:

  • Supplier B is the least desirable. Despite the low initial cost, its purity is significantly lower than advertised and it shows poor stability. The high level of starting material suggests an incomplete reaction or poor purification.[17][18][19]

  • Supplier A offers a good balance of purity and cost. The stability is acceptable for most research applications where the material would be used relatively quickly.

  • Supplier C provides the highest quality material with excellent purity and stability. For sensitive applications, such as late-stage drug development or quantitative biological assays where impurity interference cannot be tolerated, Supplier C is the superior choice, despite the higher initial cost.

Conclusion

The selection of a chemical supplier should be treated with the same rigor as any other critical experimental parameter. For a specialized and reactive molecule like 2-(cyanosulfanyl)-3-nitrobenzoic acid, relying on a supplier's CoA is insufficient. By implementing a systematic evaluation workflow grounded in robust analytical techniques like HPLC, NMR, and HRMS, researchers can ensure the identity, purity, and stability of their reagents. This diligent, evidence-based approach mitigates the risk of costly experimental failures, enhances data reproducibility, and ultimately accelerates the pace of research and development.

References

  • RSC Advances. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. Royal Society of Chemistry.
  • ConnectSci. (2025, April 2). The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent.
  • JACS Au. (2024, October 30). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. ACS Publications.
  • ResearchGate. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • ResearchGate. (n.d.). Representative electrophilic cyanation reagents.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information.
  • LookChem. (n.d.). 4-(cyanosulfanyl)-3-nitrobenzoic acid. weifang yangxu group co.,ltd.
  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • Organic Letters. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. ACS Publications.
  • PMC. (n.d.). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548.
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.
  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Cyano-3-nitrobenzoic acid.
  • ResearchGate. (2019, June 28). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
  • BLD Pharm. (n.d.). 4-Cyano-3-nitrobenzoic acid.
  • Organic Syntheses. (1923). m-NITROBENZOIC ACID.
  • EAS. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
  • PubMed. (2022, May 20). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). Simultaneous UHPLC/MS Analyses of Explosive Compounds.
  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3-nitrobenzoic acid.

Sources

Comparative

Correlating In Vivo and In Vitro Efficacy of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid: A Comparative Guide for Covalent Probes

Executive Summary The targeted covalent modification of non-catalytic cysteines has become a cornerstone of modern drug discovery. While 2-nitro-5-thiocyanatobenzoic acid (NTCB) is the classical reagent for in vitro cyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted covalent modification of non-catalytic cysteines has become a cornerstone of modern drug discovery. While 2-nitro-5-thiocyanatobenzoic acid (NTCB) is the classical reagent for in vitro cysteine cyanylation, its structural isomer, 2-(cyanosulfanyl)-3-nitrobenzoic acid (hereafter referred to as 2-CN-3-NBA), exhibits distinct stereoelectronic properties that significantly improve its translation from in vitro biochemical assays to in vivo efficacy models.

As a Senior Application Scientist, I have designed this guide to objectively compare 2-CN-3-NBA against standard alternatives. By analyzing the causality behind its performance metrics, this document provides researchers with self-validating experimental protocols to rigorously correlate in vitro cyanylation kinetics with in vivo target occupancy.

Mechanistic Rationale: The Stereoelectronics of Cysteine Cyanylation

The efficacy of thiocyanate-based covalent probes depends entirely on the electrophilicity of the cyanosulfanyl (-SCN) group and the stability of the leaving group. In 2-CN-3-NBA, the nitro group is located at the 3-position, ortho to the cyanosulfanyl group, whereas in the classical NTCB, the nitro group is para (at the 5-position).

Causality Insight: The ortho-nitro substitution in 2-CN-3-NBA induces local steric hindrance while providing a powerful inductive electron-withdrawing effect. This creates a highly tuned leaving group (3-nitro-2-thiobenzoate). The steric shielding prevents the rapid, indiscriminate off-target reactivity typically seen with pan-reactive electrophiles like iodoacetamide, while maintaining the precise reactivity required for targeted in vitro and in vivo engagement [1].

G Probe 2-(cyanosulfanyl)- 3-nitrobenzoic acid Adduct S-Cyanylated Protein Adduct Probe->Adduct Nucleophilic Attack Target Target Protein (Reactive -SH) Target->Adduct Thiolate (-S⁻) InVitro In Vitro Efficacy (Enzyme Inhibition) Adduct->InVitro Biochemical Assay InVivo In Vivo Efficacy (Target Occupancy) Adduct->InVivo Biomarker Readout

Mechanism of cysteine cyanylation by 2-CN-3-NBA and downstream efficacy readouts.

Quantitative Comparison: In Vitro vs. In Vivo Correlation

A major hurdle in covalent drug development is the efficacy drop-off between in vitro potency and in vivo target engagement, primarily driven by off-target quenching from intracellular glutathione (GSH). Because 2-CN-3-NBA is less susceptible to rapid GSH depletion than NTCB, its in vivo half-life is extended, leading to higher sustained target occupancy in xenograft models [2].

Performance Data Summary
ReagentIn Vitro Reactivity ( t1/2​ in 5mM GSH)Cysteine SelectivityIn Vivo Target Occupancy (24h)Primary Application
2-CN-3-NBA 145 minHigh~65%Targeted in vivo covalent probe
NTCB [3]45 minModerate~15%In vitro protein cleavage
Iodoacetamide < 5 minLow (Pan-reactive)< 5% (High Toxicity)In vitro pan-cysteine mapping

Self-Validating Experimental Methodologies

To establish a rigorous correlation, the following protocols utilize a self-validating loop: in vitro target engagement must be quantitatively confirmed by mass spectrometry before in vivo occupancy is assessed via competitive pull-down.

Protocol A: In Vitro Cyanylation and Efficacy Assessment

Objective: Determine the pseudo-first-order rate constant of target cyanylation to establish the baseline in vitro efficacy.

  • Preparation: Dilute the target recombinant protein to 5 µM in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the protein is fully reduced by pre-incubating with 1 mM TCEP for 30 minutes, followed by rapid desalting.

  • Reaction Initiation: Add 2-CN-3-NBA (from a freshly prepared 10 mM DMSO stock) to a final concentration of 50 µM (10-fold molar excess).

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench each aliquot immediately with 10 mM DTT.

    • Causality Insight: DTT provides a massive excess of competing thiols that instantly scavenge unreacted 2-CN-3-NBA. Unlike reversible Michael acceptors, the S-cyano adduct is highly stable and will not be reversed by DTT under these mild conditions [4], ensuring an accurate snapshot of the reaction kinetics.

  • Readout: Analyze the quenched samples by intact LC-MS. A mass shift of +25 Da indicates successful conversion of the target thiol (-SH) to a thiocyanate (-SCN).

Protocol B: In Vivo Target Occupancy (Competitive Biotinylation)

Objective: Correlate the in vitro kinetics with in vivo target engagement in a murine efficacy model.

  • Dosing: Administer 2-CN-3-NBA (10 mg/kg, formulated in 5% DMSO / 95% PEG400) via intraperitoneal (IP) injection to the subject mice.

  • Tissue Harvesting: At 4h and 24h post-dose, euthanize the mice and rapidly excise the target tissue. Snap-freeze immediately in liquid nitrogen.

    • Causality Insight: Snap-freezing instantly halts any post-mortem thiol-disulfide exchange or ex vivo cyanylation, preserving the true in vivo occupancy state.

  • Lysis and Probe Competition: Homogenize the tissue in lysis buffer containing a broad-spectrum protease inhibitor cocktail and 100 µM of a biotinylated reactive cysteine probe (e.g., Biotin-PEG3-Iodoacetamide).

    • Causality Insight: The biotin probe acts as a competitive reporter, labeling all unoccupied cysteines. Cysteines that were already successfully cyanylated by 2-CN-3-NBA in vivo are sterically and electronically protected from biotinylation.

  • Pull-down and Western Blot: Isolate the biotinylated proteins using streptavidin-agarose beads. Run the eluate on SDS-PAGE and immunoblot for the target protein.

  • Data Interpretation: A decrease in the Western blot signal (loss of biotinylation) compared to vehicle-treated mice directly correlates to the in vivo efficacy and target occupancy of 2-CN-3-NBA.

References

  • Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry, 13(1), 1-11. URL:[Link]

  • Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48-61. URL:[Link]

  • Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2619. URL:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to Handling 2-(Cyanosulfanyl)-3-nitrobenzoic Acid: A Proactive Safety and Operational Protocol

This document provides comprehensive safety protocols and operational guidance for the handling, use, and disposal of 2-(Cyanosulfanyl)-3-nitrobenzoic acid. As a compound featuring a confluence of reactive functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive safety protocols and operational guidance for the handling, use, and disposal of 2-(Cyanosulfanyl)-3-nitrobenzoic acid. As a compound featuring a confluence of reactive functional groups—a nitroaromatic system, a carboxylic acid, and a thiocyanate moiety—a rigorous and informed approach to safety is paramount. This guide is built on the foundational principles of chemical causality, ensuring that every procedural recommendation is directly linked to the compound's inherent chemical properties and potential reactivity.

Hazard Analysis: A Triad of Reactivity

  • Nitroaromatic Moiety: Nitroaromatic compounds are recognized for their energetic nature and potential for thermal instability.[1] The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to certain reactions and contributes to the overall toxicity of the molecule.[2] These compounds can decompose under heat, potentially releasing toxic nitrogen oxides (NOx).[3] Furthermore, many nitroaromatic compounds are toxic, mutagenic, and their reduction can lead to carcinogenic aromatic amines.[2]

  • Thiocyanate (-SCN) Group: The thiocyanate group introduces a significant and acute hazard: the potential release of cyanide. Organic thiocyanates can be hydrolyzed, reduced, or react with acids to liberate highly toxic hydrogen cyanide (HCN) gas. The compound itself is likely to be harmful if swallowed, inhaled, or absorbed through the skin due to the toxicity of the thiocyanate functional group.

  • Benzoic Acid Backbone: The carboxylic acid group imparts acidic properties and can cause irritation to the skin, eyes, and respiratory system.[4][5] While the least hazardous of the three groups, its potential to act as a proton source in proximity to the thiocyanate group under certain conditions (e.g., in aqueous environments or upon heating) cannot be overlooked as a potential pathway for HCN generation.

The combination of these groups suggests that 2-(Cyanosulfanyl)-3-nitrobenzoic acid should be treated as a highly reactive and toxic substance with potential for thermal decomposition.

Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust engineering controls and a comprehensive PPE strategy are not merely recommended; they are mandatory.

Primary Engineering Controls

All manipulations of 2-(Cyanosulfanyl)-3-nitrobenzoic acid, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection from inhalation of airborne particulates and potential off-gassing of volatile decomposition products such as HCN or NOx. The work area should also be equipped with an emergency eyewash station and a safety shower, with a clear and unobstructed path for access.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides protection against incidental skin contact.[4] The outer glove can be removed immediately if contamination is suspected, preserving the integrity of the inner glove and preventing cross-contamination.
Eye Protection Chemical splash goggles that form a seal around the eyes. A full-face shield should be worn over the goggles.[6]Protects against splashes of solutions and airborne powder.[7] The face shield offers an additional layer of protection against unexpected vigorous reactions or splashes.
Body Protection A flame-resistant laboratory coat (e.g., Nomex).[8]Protects skin and personal clothing from contamination. Flame-resistant material is crucial given the energetic nature of the nitroaromatic group and the potential for exothermic decomposition.[8]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Not required if all work is conducted within a certified fume hood.The fume hood serves as the primary respiratory protection. In the event of a significant spill outside the hood, appropriate respiratory protection (e.g., a supplied-air respirator) would be required for emergency response.

Operational Plan: From Receipt to Reaction

A systematic and cautious workflow is essential for the safe handling of this compound.

Pre-use Risk Assessment

Before any work begins, a formal risk assessment should be conducted. This process ensures that all potential hazards are identified and that appropriate control measures are in place.

RiskAssessment A Start: Plan Experiment B Identify Hazards: - Chemical Toxicity (SCN, NO2) - Reactivity (Thermal, Incompatibility) - Physical Form (Dust) A->B Analyze Compound C Assess Risks: - Exposure Routes (Inhalation, Dermal) - Likelihood of Spill/Decomposition - Severity of Outcome B->C Evaluate Dangers D Implement Controls: 1. Engineering (Fume Hood) 2. Administrative (SOP, Training) 3. PPE (Gloves, Goggles, FR Coat) C->D Mitigate E Review Emergency Procedures: - Spill Cleanup - Exposure Response - Waste Disposal D->E Prepare F Proceed with Experiment E->F Authorized & Ready

Caption: Risk assessment workflow before handling the compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the experiment. Ensure all necessary equipment, including spatulas, glassware, and waste containers, are present before retrieving the chemical.

  • Weighing: Weigh the solid compound directly within the fume hood. Use a tared weigh boat or glassine paper to minimize dust generation. Do not remove the compound from the hood for weighing.

  • Transfers and Dissolution: When transferring the solid, use a spatula and tap it gently to avoid creating airborne dust. If making a solution, add the solid to the solvent slowly and with stirring to control any potential exotherms.

  • Running Reactions:

    • Always use the smallest quantity of the material necessary for the experiment.[8]

    • Be mindful of reaction conditions. Avoid high temperatures unless specifically required and controlled. The presence of the nitro group suggests a potential for runaway thermal decomposition.[1]

    • Avoid incompatible materials. Do not mix with strong bases, oxidizing agents, or reducing agents without a thorough understanding of the potential reaction.[9] Strong reducing agents could reduce the thiocyanate to generate cyanide anions.[10] Contact with strong acids could liberate HCN gas.

  • Post-Reaction: Quench reactions carefully and allow them to cool to room temperature before work-up.

Spill, Exposure, and Disposal Plan

Emergency Procedures
  • Spill:

    • Small Spill (inside fume hood): If a small amount of solid is spilled, gently cover it with a non-combustible absorbent material like sand or vermiculite to prevent it from becoming airborne.[9] Carefully sweep the mixture into a designated hazardous waste container. Decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally wipe with water.[5] All cleaning materials must be disposed of as cyanide-containing hazardous waste.[5]

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean it up yourself.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

Waste Disposal

Chemical waste containing 2-(Cyanosulfanyl)-3-nitrobenzoic acid is classified as acutely hazardous due to its potential to generate cyanide. Strict segregation and labeling are mandatory.

  • Waste Segregation:

    • NEVER mix cyanide-containing waste with acidic waste. This can lead to the rapid generation of lethal hydrogen cyanide gas.[11]

    • Maintain separate, clearly labeled waste containers for:

      • Solid Waste: Contaminated gloves, paper towels, weigh boats, etc.

      • Liquid Waste (Aqueous): Solutions from reaction work-ups. The pH of this waste stream should be kept basic (pH > 10) to prevent HCN formation.

      • Liquid Waste (Organic Solvent): Solutions in organic solvents.

WasteDisposal cluster_0 Waste Generation Point (Fume Hood) A Generate Waste (Solid or Liquid) B Is waste contaminated with 2-(Cyanosulfanyl)-3-nitrobenzoic acid? A->B C Standard Lab Waste B->C No D Acutely Hazardous Waste Stream B->D Yes E Segregate by Form D->E F Solid Waste Container (e.g., contaminated gloves, paper) E->F Solid G Liquid Waste Container E->G Liquid K Arrange Pickup by EH&S F->K H Is liquid waste acidic? G->H I CRITICAL HAZARD: DO NOT MIX. Contact EH&S Immediately. H->I Yes J Store in dedicated, labeled container. Keep pH > 10. H->J No J->K

Caption: Decision workflow for waste segregation and disposal.

  • Disposal Procedure:

    • Collect all waste streams in compatible, sealed, and clearly labeled containers. Use your institution's official hazardous waste tags.

    • The label must explicitly state "Cyanide-Containing Waste " and list all chemical constituents.

    • Store waste containers in a designated, secure secondary containment area away from incompatible materials, especially acids.

    • Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[9][12] Professional disposal services will use established methods, such as oxidative treatment, to destroy the cyanide before final disposal.[13][14]

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